molecular formula C8H5ClO3 B068129 3-Chloro-2-formylbenzoic acid CAS No. 169310-05-8

3-Chloro-2-formylbenzoic acid

Cat. No.: B068129
CAS No.: 169310-05-8
M. Wt: 184.57 g/mol
InChI Key: OJIYUFAIWHJJNL-UHFFFAOYSA-N
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Description

3-Chloro-2-formylbenzoic acid is a versatile and high-value bifunctional building block in organic synthesis and medicinal chemistry research. This compound uniquely integrates a carboxylic acid, an aromatic aldehyde, and an ortho-positioned chloro substituent on a benzoic acid scaffold, creating a highly reactive and programmable molecular platform. Its primary research value lies in its application as a key precursor for the synthesis of complex heterocyclic systems, including phthalides, isoindolin-1-ones, and quinazolinones, which are core structures in numerous pharmacologically active compounds. The aldehyde group readily undergoes condensation reactions with amines to form imines or with active methylene compounds, while the carboxylic acid allows for amidation or esterification. The strategic placement of the chloro group, activated by the ortho-carbonyl, facilitates nucleophilic aromatic substitution, enabling further structural elaboration. Researchers utilize 3-chloro-2-formylbenzoic acid in the development of targeted libraries for drug discovery, particularly in programs focused on kinase inhibitors, protease inhibitors, and other enzyme targets. Its multifaceted reactivity makes it an indispensable reagent for constructing molecular complexity from a simple, readily available starting material, accelerating innovation in chemical biology and materials science. This product is intended for research and development purposes by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClO3/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYUFAIWHJJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439206
Record name 3-Chloro-2-formylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169310-05-8
Record name 3-Chloro-2-formylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-formylbenzoic acid
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Foundational & Exploratory

Technical Guide: 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 3-Chloro-2-formylbenzoic acid , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles.

Strategic Utilization in Heterocyclic Scaffold Assembly[1]

CAS Number: 169310-05-8 Molecular Formula: C₈H₅ClO₃ Molecular Weight: 184.58 g/mol IUPAC Name: 3-Chloro-2-formylbenzoic acid Synonyms: 6-Chloro-2-carboxybenzaldehyde; 3-Chlorophthalaldehydic acid[1]

Introduction & Chemical Identity

3-Chloro-2-formylbenzoic acid is a bifunctional aromatic building block characterized by an ortho-formyl carboxylic acid motif. This structural arrangement imparts unique reactivity, most notably ring-chain tautomerism . In solution, the compound exists in equilibrium between its open aldehyde-acid form and its cyclic lactol form (4-chloro-3-hydroxyphthalide ).

For medicinal chemists, this tautomerism is not merely a spectroscopic curiosity but a leverageable feature. The open form presents a reactive electrophilic aldehyde for condensation reactions (e.g., with hydrazines or amines), while the cyclic lactol form masks the aldehyde, influencing solubility and stability during storage.

Key Chemical Properties
PropertyValueNote
Appearance Off-white to pale yellow solidHygroscopic tendency due to lactol formation.
Melting Point ~184–186 °C (Dec)Decomposes upon melting; range varies by lactol content.
Solubility DMSO, Methanol, THFPoor solubility in non-polar solvents (Hexane).
Acidity (pKa) ~3.0–3.5 (COOH)Electron-withdrawing Cl increases acidity vs. benzoic acid.

Mechanistic Insight: Ring-Chain Tautomerism

Understanding the equilibrium between the open and cyclic forms is essential for reaction planning. In the presence of Lewis acids or dehydrating agents, the equilibrium shifts.

  • Open Form (Reactive): Favored in basic aqueous media (as the carboxylate) or in the presence of nucleophiles that trap the aldehyde.

  • Cyclic Form (Stable): Favored in solid state and acidic organic solvents.

Tautomerism Open Open Form (3-Chloro-2-formylbenzoic acid) Reactive Aldehyde Cyclic Cyclic Lactol Form (4-Chloro-3-hydroxyphthalide) Masked Electrophile Open->Cyclic Acid / Dehydration Cyclic->Open Base / Nucleophile

Figure 1: The dynamic equilibrium between the open aldehyde-acid and the cyclic hydroxyphthalide.

Synthetic Routes[3][4][5]

Two primary strategies exist for synthesizing 3-Chloro-2-formylbenzoic acid. The choice depends on scale and available precursors.

Method A: Hydrolysis of 3-Chloro-2-(dichloromethyl)benzoic Acid (Industrial)

This method utilizes 3-chloro-2-methylbenzoic acid (CAS 7499-08-3) as a starting material. It is robust and scalable but requires careful handling of radical halogenation steps.

  • Radical Chlorination: The methyl group is exhaustively chlorinated using

    
     or sulfuryl chloride (
    
    
    
    ) under UV irradiation to form the dichloromethyl intermediate.
  • Hydrolysis: The gem-dichloro group is hydrolyzed in aqueous acidic or basic media to yield the aldehyde.

Method B: Regioselective Lithiation (Laboratory / Precision)

For high-purity applications where isomer separation is difficult, directed ortho-lithiation is preferred.

  • Precursor: 3-Chlorobenzoic acid.[2]

  • Reagent: Lithium diisopropylamide (LDA) or LiTMP (2.2 equivalents).

  • Mechanism: The carboxylate directs lithiation to the ortho position. The C2 position (between Cl and COO⁻) is sterically crowded but electronically activated. However, lithiation often occurs at C6 (less hindered). Note: To ensure C2 substitution, blocking groups or specific directing groups (like amides) on the acid may be required, or starting from 2-bromo-3-chlorobenzoic acid and performing halogen-lithium exchange.

Application: Synthesis of 5-Chlorophthalazin-1(2H)-one

The most high-value application of CAS 169310-05-8 is its conversion into the phthalazinone core, a scaffold ubiquitous in PARP inhibitors (e.g., analogs of Olaparib).

Reaction Logic

The reaction with hydrazine is a double condensation.

  • Hydrazone Formation: Hydrazine attacks the highly reactive aldehyde (C2).

  • Cyclization: The distal nitrogen of the hydrazine attacks the carboxylic acid (or ester), closing the ring.

  • Regiochemistry: Because the Cl is at position 3 of the benzene ring (ortho to the aldehyde), it ends up at position 5 of the phthalazinone system.

Experimental Protocol

Objective: Synthesis of 5-chlorophthalazin-1(2H)-one.

Reagents:

  • 3-Chloro-2-formylbenzoic acid (1.0 eq)

  • Hydrazine monohydrate (64% or 98%, 1.2 eq)

  • Ethanol (10 volumes)

  • Acetic acid (catalytic, 0.1 eq)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 3-Chloro-2-formylbenzoic acid and Ethanol. Stir at room temperature. The solid may not fully dissolve initially due to lactol formation.

  • Addition: Add Hydrazine monohydrate dropwise over 10 minutes. A slight exotherm will be observed.

  • Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. The solution will clarify as the open form reacts, followed by precipitation of the product.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Disappearance of the starting material peak (RT ~3.5 min) and appearance of the product (RT ~4.2 min) confirms conversion.

  • Work-up: Cool the reaction mixture to 0–5 °C. The product, 5-chlorophthalazin-1(2H)-one, will crystallize.

  • Isolation: Filter the solid. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.

  • Drying: Dry under vacuum at 45 °C.

Yield: Typically 85–92%.

ReactionPathway Start 3-Chloro-2-formylbenzoic acid (CAS 169310-05-8) Inter Intermediate Hydrazone Species Start->Inter + N2H4 / EtOH Aldehyde Attack Product 5-Chlorophthalazin-1(2H)-one (PARP Inhibitor Scaffold) Inter->Product Reflux / -H2O Cyclization

Figure 2: Synthetic pathway for the formation of the phthalazinone core.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the dicarboxylic acid (3-chlorophthalic acid) upon prolonged exposure to air.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • ChemicalBook. (2025). 3-Chloro-2-formylbenzoic acid Properties and Supplier Data.

  • National Institutes of Health (NIH) PubChem. (2025). 3-Chloro-2-methylbenzoic acid (Precursor Data).

  • Sigma-Aldrich. (2025).[3] 2-Carboxybenzaldehyde Derivatives and Catalog.

  • BOC Sciences. (2025). CAS 169310-05-8 Product Information.

Sources

Technical Deep Dive: FT-IR Spectroscopic Analysis of 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the infrared spectroscopic analysis of 3-Chloro-2-formylbenzoic acid (CAS: 169310-05-8). Unlike simple carboxylic acids, this compound presents a unique analytical challenge due to ring-chain tautomerism .[1]

In the solid state, ortho-formyl benzoic acids predominantly exist not as open-chain aldehyde-acids, but as cyclic lactols (3-hydroxyphthalides).[2] A novice analyst looking for standard aldehyde (


) and carboxylic acid (

) bands will likely misinterpret the spectrum as "impure" or "degraded."

This guide establishes the cyclic lactol as the primary reference standard for solid-state FT-IR, detailing the specific vibrational modes required to validate the structure and purity of this critical pharmaceutical intermediate.

Molecular Structure & Vibrational Theory

The Tautomerism Trap

The core complexity of 3-Chloro-2-formylbenzoic acid lies in its dynamic equilibrium.[1] The electron-withdrawing chlorine atom at the 3-position (ortho to the formyl group) influences the electrophilicity of the carbonyl carbon, stabilizing the cyclic form.

  • Form A (Open Chain): Contains a free aldehyde (

    
    ) and a carboxylic acid (
    
    
    
    ).[1] Rare in solid state.
  • Form B (Cyclic Lactol): The carboxyl oxygen attacks the aldehyde carbonyl, forming a 5-membered lactone ring with a hydroxyl group (pseudo-acid).[1] Dominant in solid state.

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural shift that dictates the IR spectrum.

Tautomerism Open Open Chain Form (Aldehyde + Acid) Cyclic Cyclic Lactol Form (3-Hydroxyphthalide) Open->Cyclic Spontaneous Cyclization Solution Solution State (Polar Solvents) Open->Solution Minor Equilibrium Component SolidState Solid State (KBr/ATR) Cyclic->SolidState Dominant Form

Figure 1: Ring-chain tautomerism of 3-Chloro-2-formylbenzoic acid.[1] In solid-state FT-IR, the Cyclic Lactol form is the spectroscopic standard.

Experimental Protocol

Sample Preparation

For this compound, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent pressure-induced shifts in the tautomeric equilibrium or lattice dehydration.[1]

  • Technique: Single-bounce Diamond ATR.[1]

  • Rationale: The high refractive index of diamond allows for excellent spectral quality in the fingerprint region (

    
    ) where the C-Cl stretch resides.
    
  • Pre-treatment: Dry the sample in a vacuum desiccator at room temperature for 2 hours. Do not heat above

    
    , as this may induce dehydration to the anhydride impurity.[1]
    
Instrument Parameters
  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res for resolving aromatic overtones).
  • Scans: 32 scans (background), 32 scans (sample).

  • Apodization: Blackman-Harris 3-Term.[1]

  • Range:

    
    .
    

Spectral Interpretation & Band Assignments

The spectrum of 3-Chloro-2-formylbenzoic acid is defined by the cyclic lactol fingerprint.[1]

The Carbonyl Region ( )

This is the most critical diagnostic region.

  • Expected Observation: A strong, sharp band between

    
     .
    
  • Assignment:

    
     stretching of the 
    
    
    
    -lactone (phthalide) ring.[1]
  • Why: 5-membered lactone rings possess significant ring strain, shifting the carbonyl absorption to higher wavenumbers compared to acyclic acids (

    
    ).
    
  • Absence of Aldehyde: You should not see a distinct aldehyde Fermi doublet (

    
    ) or a standard aldehyde carbonyl peak (
    
    
    
    ) if the sample is fully cyclized.
The Hydroxyl Region ( )
  • Expected Observation: A broad band centered around

    
     .[1]
    
  • Assignment:

    
     stretching of the hemiacetal (lactol) hydroxyl.
    
  • Differentiation: Unlike the very broad, jagged "hairy beard" of a carboxylic acid dimer (

    
    ), the lactol OH is more distinct and alcohol-like, though still broadened by hydrogen bonding.
    
The Halogen Fingerprint ( )
  • Expected Observation: Strong band between

    
     .[1]
    
  • Assignment:

    
     stretching.
    
  • Context: The chlorine atom on the aromatic ring creates a heavy-atom mass effect, appearing in the lower frequency region.[1] This band confirms the "3-chloro" substitution pattern.[1]

Summary of Diagnostic Bands
Functional GroupModeWavenumber (

)
Diagnostic Value
Lactone Ring

Stretch
1740 – 1775 Primary ID: Confirms cyclic phthalide structure.
Lactol Hydroxyl

Stretch
3200 – 3450Secondary ID: Confirms hemiacetal form (vs anhydride).[1]
Aromatic Ring

Stretch
1580 – 1610Confirms benzene ring integrity.[1]
Aryl Chloride

Stretch
740 – 780Confirms chlorination.
C-O-C Ether

Stretch
1200 – 1300Characteristic of the lactone ring ether linkage.[1]

Quality Control & Troubleshooting

In drug development, this intermediate often degrades into 3-chlorophthalic anhydride (via dehydration) or oxidizes to 3-chlorophthalic acid .[1]

Impurity Detection Table
ImpurityMarker Peak (

)
Cause
3-Chlorophthalic Anhydride Doublet: 1840 & 1760 Thermal degradation or excessive drying.
3-Chlorophthalic Acid Broad OH: 3000-2500 (Acid Dimer)Oxidation of the formyl group.
Open Chain Aldehyde Doublet: 2850/2750 (Fermi Resonance)Sample dissolved in polar solvent or wet.
Analytical Workflow Diagram

Workflow Start Start Analysis Acquire Acquire ATR Spectrum (4000-450 cm-1) Start->Acquire CheckCO Check Carbonyl Region (1740-1780 cm-1) Acquire->CheckCO Decision1 Peak at ~1760? CheckCO->Decision1 Lactone Cyclic Form Confirmed Decision1->Lactone Single Sharp Peak OpenChain Open Chain Detected (Peak ~1700) Decision1->OpenChain Shifted Low Anhydride Anhydride Impurity (Doublet 1840/1760) Decision1->Anhydride Split Doublet CheckOH Check OH Region Lactone->CheckOH Pass QC PASS Pure Lactol CheckOH->Pass Distinct OH present

Figure 2: Step-by-step logic for validating 3-Chloro-2-formylbenzoic acid batches.

References

  • National Institutes of Health (NIH) - PubChem. 2-Formylbenzoic acid (Phthalaldehydic acid) Compound Summary. Retrieved from [Link][1]

  • NIST Chemistry WebBook. Infrared Spectra of Benzoic Acid Derivatives. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for lactone/lactol ring strain shifts).

Sources

Solubility of 3-Chloro-2-formylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 3-Chloro-2-formylbenzoic Acid

Part 1: Executive Summary & Compound Profile

Subject : 3-Chloro-2-formylbenzoic acid (CAS: 169310-05-8) Synonyms : 2-Formyl-3-chlorobenzoic acid; 6-Chlorophthalaldehydic acid Molecular Formula : C₈H₅ClO₃ Molecular Weight : 184.58 g/mol

Strategic Importance : 3-Chloro-2-formylbenzoic acid is a critical pharmacophore and intermediate in the synthesis of isoindolinone-based active pharmaceutical ingredients (APIs), including novel inhibitors for Aurora A kinase and other oncology targets. Its dual functionality—possessing both an aldehyde and a carboxylic acid group ortho to each other—enables it to undergo ring-chain tautomerism (forming 3-hydroxy-4-chlorophthalide), which significantly complicates its solubility profile compared to standard benzoic acid derivatives.

Scope of Guide : This technical document provides a rigorous framework for determining, modeling, and applying the solubility data of 3-Chloro-2-formylbenzoic acid. Given that specific mole-fraction datasets for this isomer are often proprietary, this guide establishes the authoritative protocol for generating this data, validated against the known behaviors of its structural analogs (e.g., 4-formylbenzoic acid and 2-carboxybenzaldehyde).

Part 2: Thermodynamic Framework & Modeling

To transition from raw experimental data to predictive process control, the solubility behavior of 3-Chloro-2-formylbenzoic acid must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds due to its accuracy in non-ideal organic solutions.[1]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

).[1] It assumes that the enthalpy of solution is a linear function of temperature.[1]


  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Parameter B relates to the enthalpy of solution.[1]

    • Parameter C accounts for the temperature dependence of the heat capacity.[1]

The (Buchowski) Equation

For systems exhibiting significant deviation from ideality (e.g., in polar protic solvents like Ethanol), the


 equation provides a robust alternative:


  • 
     : Non-ideality parameter.[1]
    
  • 
     : Enthalpy parameter.[1]
    
  • 
     : Melting temperature of the solute (approx. 436-440 K for formylbenzoic derivatives, though specific DSC determination is required for CAS 169310-05-8).
    

Part 3: Experimental Protocol (Self-Validating System)

Objective : Determine the solid-liquid equilibrium (SLE) curve with high precision (<1% deviation). Methodology : Laser Monitoring Observation Technique (Dynamic Method).[1]

Materials & Reagents
  • Solute : 3-Chloro-2-formylbenzoic acid (Purity ≥ 99.0%, recrystallized from water/ethanol).

  • Solvents : Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene (HPLC Grade).[1]

Step-by-Step Workflow
  • Preparation :

    • Calibrate the analytical balance (precision ±0.0001 g).

    • Prepare a double-jacketed glass vessel (50 mL) connected to a programmable thermostatic water bath (stability ±0.05 K).

  • Solute Addition :

    • Add a known mass (

      
      ) of solvent to the vessel.[1]
      
    • Add an initial mass (

      
      ) of 3-Chloro-2-formylbenzoic acid.
      
  • Dissolution Phase :

    • Engage magnetic stirring (400 rpm).

    • Heat the mixture until the solid completely dissolves.

    • Validation Check: The laser beam passing through the solution should show maximum transmittance (no scattering).[1]

  • Nucleation Detection :

    • Cool the solution at a controlled rate (0.1 K/min).

    • Continuously monitor the laser intensity.[1]

    • Endpoint : The temperature at which laser transmittance drops sharply indicates the formation of the first crystal nuclei (

      
      ).[1]
      
  • Equilibrium Verification :

    • Re-heat slowly (0.1 K/min) until the solution clears (

      
      ).
      
    • The equilibrium temperature

      
       is calculated as 
      
      
      
      to account for the metastable zone width.[1]
  • Iteration :

    • Add more solute to the same vessel and repeat steps 3-5 to generate the next data point on the curve.[1]

Part 4: Visualization of Workflows

Solubility Determination Workflow

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Mix in Jacketed Vessel (Stirring 400 rpm) Start->Mix Heat Heat until Dissolution (Laser Transmittance = 100%) Mix->Heat Cool Cool at 0.1 K/min Heat->Cool Check Laser Intensity Drop? Cool->Check Check->Cool No Record Record T(nucleation) Check->Record Yes Reheat Reheat to Clear Record T(dissolution) Record->Reheat Calc Calculate T(eq) (Average of T_nuc and T_dis) Reheat->Calc More Add More Solute? Calc->More More->Mix Yes (Next Point) End End: Generate Solubility Curve More->End No

Caption: Laser dynamic method for precise solubility determination, minimizing human error in visual detection.

Solvent Selection Logic for Crystallization

SolventSelection Input Crude 3-Chloro-2-formylbenzoic acid Polarity Check Solvent Polarity Input->Polarity HighPol High Polarity (Methanol, Ethanol) Polarity->HighPol Protics MedPol Medium Polarity (Acetone, Ethyl Acetate) Polarity->MedPol Aprotics LowPol Low Polarity (Toluene) Polarity->LowPol Non-polar Result1 High Solubility Poor Yield HighPol->Result1 Result2 Optimal Slope Good Yield & Purity MedPol->Result2 Result3 Low Solubility Large Volume Required LowPol->Result3

Caption: Decision matrix for selecting the optimal crystallization solvent based on polarity and yield efficiency.

Part 5: Data Analysis & Process Application

Expected Solubility Trends

Based on the authoritative data for the structural analog 4-formylbenzoic acid [1], the solubility of 3-Chloro-2-formylbenzoic acid is expected to follow this hierarchy:

  • High Solubility : Methanol > Ethanol (Due to hydrogen bonding with the -COOH and -CHO groups).[1]

  • Moderate Solubility : Acetone > Ethyl Acetate (Dipole-dipole interactions).[1]

  • Low Solubility : Toluene > Water (Limited interaction with the non-polar aromatic ring).[1]

Note: The presence of the Chlorine atom at position 3 increases lipophilicity compared to pure formylbenzoic acid, likely enhancing solubility in Ethyl Acetate and Toluene relative to the non-chlorinated analog.

Crystallization Protocol

For purification of the crude intermediate:

  • Solvent Choice : Ethanol/Water (80:20) or Pure Ethyl Acetate .[1] These solvents typically offer the steepest solubility-temperature gradient (high

    
     value in Apelblat model), which maximizes yield during cooling crystallization.[1]
    
  • Process :

    • Dissolve crude solid at near-boiling temperature (

      
      C).
      
    • Perform hot filtration to remove insoluble mechanical impurities.[1]

    • Cool linearly at 0.5 K/min to 5°C.

    • Seeding : Introduce seed crystals at the metastable limit (approx. 45°C) to prevent oiling out (a common issue with low-melting aldehyde-acids).[1]

Part 6: References

  • Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures . Journal of Chemical & Engineering Data. American Chemical Society.[1] Available at: [Link][1]

  • Solubility of 3-Chloro-2-methylbenzoic Acid in Organic Solvents . Journal of Chemical & Engineering Data. (Analogous compound study for thermodynamic comparison).

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.

Sources

Stability and Storage Conditions for 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the stability, storage, and handling protocols for 3-Chloro-2-formylbenzoic acid (CAS 169310-05-8). It is designed for medicinal chemists and process engineers utilizing this compound as a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic APIs.

CAS: 169310-05-8 | Molecular Formula: C₈H₅ClO₃ | MW: 184.58 g/mol [1]

Part 1: Executive Technical Summary

3-Chloro-2-formylbenzoic acid is a highly reactive bi-functional intermediate containing an aldehyde and a carboxylic acid in an ortho relationship, flanked by a chlorine atom. This structural motif creates a unique stability profile defined by ring-chain tautomerism and oxidative susceptibility .

Unlike simple benzoic acids, this compound does not exist statically. It fluctuates between an open aldehydic-acid form and a cyclic lactol (pseudo-acid) form.[2] Improper storage shifts this equilibrium or leads to irreversible oxidation, compromising yield in subsequent condensation reactions (e.g., hydrazine condensations for phthalazinones).

Core Physicochemical Profile
PropertyValue / CharacteristicRelevance to Stability
Appearance Off-white to pale beige solidDarkening indicates oxidation/polymerization.
Melting Point ~175–180°C (Predicted/Analogous)High lattice energy, but surface degradation is rapid.
Solubility DMSO, Methanol, EtOAcProtic solvents may shift lactol equilibrium; avoid for long-term storage.
pKa ~4.20 (Carboxylic acid)Acidic nature catalyzes its own acetalization if alcohols are present.
Hygroscopicity Moderate to HighMoisture promotes hydrate formation and lactol shifts.

Part 2: Stability Mechanisms & Degradation Pathways

The Ring-Chain Tautomerism (The "Lactol Trap")

The defining instability of 3-chloro-2-formylbenzoic acid is its reversible cyclization. The carboxylic acid oxygen attacks the electrophilic aldehyde carbon, forming 4-chloro-3-hydroxyphthalide (cyclic lactol).

  • Steric Influence: The chlorine atom at position C3 exerts a "buttressing effect," sterically crowding the aldehyde group. This often thermodynamically favors the cyclic lactol form to relieve steric strain, making the open aldehyde form transient in solution.

  • Impact on Synthesis: If the compound is stored wet or in protic solvents, it may "lock" into the lactol form or react further to form pseudo-esters, reducing reactivity toward nucleophiles that require the open aldehyde.

Oxidative Degradation

The aldehyde moiety is the weak link. Upon exposure to atmospheric oxygen, it oxidizes irreversibly to 3-chlorophthalic acid .

  • Catalysis: This reaction is auto-catalytic, accelerated by light and trace metal ions.

  • Detection: The presence of 3-chlorophthalic acid is a "dead-end" impurity that will not participate in cyclization reactions (e.g., with hydrazines), lowering overall yield.

Diagram: Degradation & Equilibrium Dynamics

The following diagram maps the kinetic and thermodynamic pathways governing the compound's stability.

DegradationPathways OpenForm Open Form (3-Chloro-2-formylbenzoic acid) Lactol Cyclic Lactol (4-Chloro-3-hydroxyphthalide) OpenForm->Lactol Tautomerization (Favored by C3-Cl sterics) Oxidized Oxidation Product (3-Chlorophthalic acid) OpenForm->Oxidized O2 / Light (Irreversible) Dimer Pseudo-Anhydride/Dimer (Storage Aggregation) Lactol->Dimer Moisture/Acid Cat. (Long-term)

Caption: The dynamic equilibrium between the open aldehyde and cyclic lactol is the primary stability factor, while oxidation represents an irreversible loss of potency.

Part 3: Master Storage Protocol

To maintain purity >98% for drug development applications, strict adherence to the "Cold-Dry-Dark-Inert" protocol is required.

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius suppression of oxidation and dimerization rates.
Atmosphere Argon or Nitrogen Displaces O₂ to prevent conversion to 3-chlorophthalic acid.
Humidity <10% RH (Desiccator) Moisture catalyzes lactol formation and potential hydrate clumping.
Light Amber/Opaque Vial UV radiation accelerates radical-mediated aldehyde oxidation.
Handling Workflow (SOP)
  • Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, triggering immediate degradation.

  • Aliquot Strategy: Do not repeatedly freeze-thaw. Aliquot the bulk material into single-use vials under an inert atmosphere upon receipt.

  • Solvent Choice: If preparing a stock solution, use anhydrous DMSO or DMF . Avoid alcohols (methanol/ethanol) as they will form acetals (pseudo-esters) rapidly. Use solutions within 24 hours.

Diagram: Storage Decision Tree

StorageWorkflow Start Material Receipt (3-Chloro-2-formylbenzoic acid) CheckSeal Check Seal & Desiccant Start->CheckSeal Usage Immediate Use? CheckSeal->Usage LongTerm Long-Term Storage (-20°C) Usage->LongTerm No ShortTerm Short-Term (<1 week) (2-8°C) Usage->ShortTerm Yes PrepLong Flush with Argon Seal with Parafilm Place in Desiccator LongTerm->PrepLong PrepLong->LongTerm Maintain Equilibrate Equilibrate to RT (Prevent Condensation) ShortTerm->Equilibrate Solubilize Solubilize in Anhydrous DMSO Equilibrate->Solubilize

Caption: Decision matrix for preserving structural integrity during storage and experimental preparation.

Part 4: Quality Control & Re-Validation

Before committing this intermediate to a high-value GMP synthesis, validate its purity.

Analytical Markers (HPLC/NMR)
  • ¹H NMR (DMSO-d₆):

    • Aldehyde Proton: Look for a singlet at ~10.0–10.5 ppm .

    • Lactol Proton: If cyclized, the aldehyde peak disappears, and a new methine signal appears around ~6.5–7.0 ppm (chiral center created).

    • Impurity: Absence of both signals suggests oxidation to the dicarboxylic acid.

  • HPLC:

    • Run a gradient method (Water/Acetonitrile + 0.1% TFA).

    • Note: The lactol and open form may interconvert on the column, leading to peak broadening. The oxidized impurity (3-chlorophthalic acid) will typically elute earlier due to increased polarity (two carboxylic acid groups).

Re-Purification

If purity drops below 95%:

  • Recrystallization: Dissolve in minimum hot ethyl acetate; add hexane dropwise until turbid. Cool slowly.

  • Avoid: Do not recrystallize from methanol or water, as this will drive acetal/lactol formation.

References

  • Royal Society of Chemistry. (1970). Ring–chain tautomerism.[2] Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 2-Formylbenzoic acid (Analogous Stability Data). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 3-Chloro-2-formylbenzoic Acid in Heterocyclic Synthesis

[1]

Executive Summary

3-Chloro-2-formylbenzoic acid is a high-value bifunctional building block that bridges the gap between simple aromatics and complex pharmacophores.[1] Its unique structure—featuring an aldehyde and a carboxylic acid ortho to each other, with a chlorine atom adjacent to the aldehyde (position 3)—enables rapid access to isoindolinones and phthalazinones .[1]

Unlike unsubstituted phthalaldehydic acids, the C3-chlorine substituent serves two critical roles:

  • Steric/Electronic Modulator: It influences the ring-chain tautomerism between the open aldehyde-acid form and the cyclic lactol (pseudo-acid), dictating reaction kinetics.[1]

  • Orthogonal Handle: It remains intact during cyclization, providing a pre-installed site for late-stage diversification via palladium-catalyzed cross-coupling (

    
     or Suzuki-Miyaura), essential for SAR (Structure-Activity Relationship) expansion.[1]
    

This guide provides validated protocols for converting this scaffold into bioactive heterocycles, emphasizing mechanistic control and yield optimization.

Structural Analysis & Reactivity Profile

The Tautomeric Equilibrium

Researchers must recognize that 3-chloro-2-formylbenzoic acid does not exist solely as an open aldehyde.[1][2] It exists in a dynamic equilibrium with its cyclic lactol form, 4-chloro-3-hydroxyphthalide .[1]

  • Open Form (Reactive Species): Required for Schiff base formation with amines.[1]

  • Cyclic Form (Resting State): Often the dominant species in solid state and non-polar solvents.[1]

Implication: Reactions requiring the aldehyde (e.g., reductive amination) proceed faster in protic solvents (MeOH, EtOH) or with base catalysis, which shifts the equilibrium toward the open carboxylate form.

The "Chlorine Effect"

The chlorine atom at position 3 (adjacent to the formyl group) exerts a steric effect that can retard nucleophilic attack at the aldehyde compared to the unsubstituted parent. However, its electron-withdrawing nature (

11

Divergent Synthesis Workflow (Visualization)

The following diagram illustrates the divergent pathways accessible from this single precursor.

GStart3-Chloro-2-formylbenzoic Acid(Equilibrium with Lactol)PathAPathway A:Primary Amines (R-NH2)+ Reducing AgentStart->PathAReductive CyclizationPathBPathway B:Hydrazine Hydrate(N2H4·H2O)Start->PathBCondensationIsoindolinone4-Chloroisoindolin-1-one(Scaffold A)PathA->Isoindolinone- H2O, [H-]Phthalazinone5-Chlorophthalazin-1(2H)-one(Scaffold B)PathB->Phthalazinone- 2H2OSuzukiLate-Stage Diversification(Pd-Catalyzed Coupling)Isoindolinone->SuzukiR-B(OH)2Phthalazinone->SuzukiR-B(OH)2

Figure 1: Divergent synthetic pathways transforming the 3-chloro-2-formylbenzoic acid scaffold into distinct heterocyclic cores.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Chloroisoindolin-1-ones

Target: Synthesis of N-substituted isoindolinones via reductive amination-cyclization. Mechanism: The amine condenses with the aldehyde to form an imine (Schiff base), which is reduced to an amine; the amine then attacks the carboxylic acid (or ester) to close the lactam ring.

Reagents:

  • 3-Chloro-2-formylbenzoic acid (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)[1]

  • Sodium Borohydride (

    
    ) (1.5 equiv) or 
    
    
    [1]
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask, dissolve 3-chloro-2-formylbenzoic acid (1.0 mmol) in anhydrous MeOH (10 mL). Note: If the starting material is the lactol form, stirring in MeOH for 15 mins helps open the ring.

  • Imine Formation: Add the primary amine (1.1 mmol) dropwise.[1] Stir at room temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC.[1] The disappearance of the starting material and formation of a more polar spot indicates imine/intermediate formation.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) in small portions (caution: gas evolution).
    
  • Cyclization: Allow the reaction to warm to RT and stir for 4–6 hours. The basic conditions generated by borohydride often promote the spontaneous cyclization of the intermediate amino-ester/acid to the lactam.

    • Optimization: If cyclization is slow (monitored by LC-MS), reflux the mixture for 2 hours or add a catalytic amount of acetic acid.

  • Work-up: Quench with saturated

    
     solution. Evaporate MeOH. Extract with Ethyl Acetate (
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Yield Expectation: 75–85%

Protocol B: Synthesis of 5-Chlorophthalazin-1(2H)-ones

Target: Synthesis of the phthalazinone core via condensation with hydrazine. Mechanism: Double condensation.[1] Hydrazine attacks the aldehyde and the carboxylic acid sequentially.[1]

Reagents:

  • 3-Chloro-2-formylbenzoic acid (1.0 equiv)[1]

  • Hydrazine Hydrate (64% or 80% aq.[1] solution) (1.2 equiv)[1]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[1]

Step-by-Step Procedure:

  • Setup: Suspend 3-chloro-2-formylbenzoic acid (1.0 mmol) in EtOH (5 mL).

  • Addition: Add hydrazine hydrate (1.2 mmol) dropwise at RT. A transient precipitate (hydrazone) may form.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

    • Why Reflux? While the imine forms at RT, the cyclization to form the amide bond (lactamization) requires thermal energy, especially given the steric hindrance of the chlorine atom.

  • Precipitation: Cool the reaction mixture to RT. The product often precipitates out as a white or off-white solid.[1]

  • Isolation: Filter the solid. Wash with cold EtOH (

    
    ) and then diethyl ether.
    
  • Drying: Dry under vacuum at 45°C.

Yield Expectation: 85–95% (High efficiency due to thermodynamic stability of the phthalazinone system).[1]

Data Summary & Troubleshooting

ParameterIsoindolinone Pathway (Protocol A)Phthalazinone Pathway (Protocol B)[1]
Key Intermediate Imine (Schiff Base)Hydrazone
Critical Reagent

(Reductant)
Hydrazine (Nucleophile)
Solvent Choice MeOH (Promotes ring opening)EtOH or AcOH (Promotes condensation)
Temp.[1] Requirement 0°C

RT (Reflux optional)
Reflux (Required for cyclization)
Common Issue Incomplete cyclization (Open amino-acid)Regioisomer formation (rare with hydrazine)
Solution Add acid catalyst (pTSA) or heatEnsure excess hydrazine; extend reflux time
Post-Functionalization Note

The resulting 4-chloroisoindolin-1-one and 5-chlorophthalazin-1(2H)-one contain a chlorine handle.[1] This is an excellent substrate for Suzuki-Miyaura coupling :

  • Catalyst:

    
     (5 mol%) or 
    
    
    /XPhos.
  • Base:

    
     or 
    
    
    .
  • Solvent: Dioxane/Water (4:1).[1]

  • Temp: 90–100°C.[1]

  • Outcome: Replacement of Cl with Aryl/Heteroaryl groups.[1]

References

  • Organic Chemistry Portal. Synthesis of Isoindolinones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism (Mechanistic Principles). Retrieved from [Link]

Application Note: Condensation Strategies for 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the condensation chemistry of 3-Chloro-2-formylbenzoic acid (also known as 3-chlorophthalaldehydic acid).[1] This compound is a critical bifunctional building block in medicinal chemistry, particularly for synthesizing isoindolinones and phthalazinones —scaffolds found in PARP inhibitors, antihypertensives, and novel anti-infectives.

Introduction & Chemical Logic

3-Chloro-2-formylbenzoic acid (1 ) presents a unique reactivity profile due to the proximity of three functional groups: a carboxylic acid at C1, a formyl group at C2, and a chlorine atom at C3.[1]

The Lactol-Open Chain Equilibrium

Unlike simple aldehydes, 1 exists in a dynamic equilibrium between its open-chain form (A) and its cyclic lactol form (B) (3-chloro-3-hydroxyphthalide).[1]

  • Implication: In condensation reactions, the compound often behaves as a "masked" anhydride or a pseudo-acid chloride equivalent.

  • Steric Influence: The chlorine atom at C3 (ortho to the formyl group) exerts significant steric pressure on the aldehyde, influencing the kinetics of nucleophilic attack. It also directs regioselectivity during ring closures, favoring the formation of 5-substituted heterocycles (e.g., 5-chlorophthalazinones) over their 8-substituted isomers.[1]

Strategic Applications
  • Isoindolinones: Reaction with primary amines yields 4-chloroisoindolin-1-ones, a core structure in novel CNS-active agents.[1]

  • Phthalazinones: Condensation with hydrazine yields 5-chlorophthalazin-1(2H)-one, a precursor to poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Mechanistic Pathways

The following diagram illustrates the divergent pathways for converting 3-Chloro-2-formylbenzoic acid into bioactive heterocycles.

ReactionPathways Start 3-Chloro-2-formylbenzoic Acid (Open/Lactol Equilibrium) Imine Intermediate Iminocarboxylic Acid Start->Imine Condensation (-H2O) Hydrazone Intermediate Hydrazone Start->Hydrazone Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Start Hydrazine Hydrazine (N2H4) Hydrazine->Start Isoindolinone 4-Chloroisoindolin-1-one (Scaffold A) Imine->Isoindolinone Reductive Cyclization (NaBH4 or H2/Pd) Phthalazinone 5-Chlorophthalazin-1(2H)-one (Scaffold B) Hydrazone->Phthalazinone Thermal Cyclization (-H2O)

Caption: Divergent synthesis of Isoindolinones and Phthalazinones from 3-Chloro-2-formylbenzoic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chlorophthalazin-1(2H)-one

Target Audience: Medicinal Chemists synthesizing PARP inhibitor scaffolds.[1] Reaction Type: Double Condensation / Cyclization.

Reagents & Equipment
ReagentEquiv.[2][3][4][5][6][7][8]Role
3-Chloro-2-formylbenzoic acid 1.0Substrate
Hydrazine Monohydrate (64%) 1.2 - 1.5Nucleophile
Ethanol (Abs.) 10 VolSolvent
Acetic Acid (Glacial) 0.1 (Cat.)[1]Catalyst
Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 3-Chloro-2-formylbenzoic acid (1.85 g, 10 mmol) and Ethanol (20 mL). Stir at room temperature until a suspension or partial solution is obtained.

    • Note: The lactol form may dissolve slowly.

  • Addition: Add Hydrazine Monohydrate (0.75 mL, ~15 mmol) dropwise over 5 minutes.

    • Observation: An exotherm is common; the solution may turn yellow due to hydrazone formation.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.2) should disappear, replaced by a fluorescent product spot (Rf ~0.5).

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product, 5-chlorophthalazin-1(2H)-one , will precipitate as a white to off-white solid.[1][6]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (10 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

    • Expected Yield: 85–92%.

    • Validation: 1H NMR (DMSO-d6) should show a singlet around 8.5 ppm (CH=N) and a broad singlet >12 ppm (NH).[1]

Protocol B: Synthesis of N-Benzyl-4-chloroisoindolin-1-one

Target Audience: Researchers targeting CNS-active isoindolinone derivatives.[1] Reaction Type: Reductive Amination / Lactamization.

Reagents & Equipment
ReagentEquiv.[2][3][4][5][6][7][8]Role
3-Chloro-2-formylbenzoic acid 1.0Substrate
Benzylamine 1.1Amine Source
Sodium Borohydride (NaBH4) 1.5Reducing Agent
Methanol 15 VolSolvent
Step-by-Step Methodology
  • Imine Formation:

    • In a reaction vial, dissolve 3-Chloro-2-formylbenzoic acid (1.0 mmol) in Methanol (10 mL).

    • Add Benzylamine (1.1 mmol) dropwise.

    • Stir at room temperature for 2 hours. The mixture may clarify as the imino-carboxylate forms.[1]

    • Checkpoint: Verify imine formation by LC-MS (Look for M+H of the Schiff base, though it may hydrolyze on column).[1]

  • Reduction:

    • Cool the solution to 0°C.

    • Add NaBH4 (1.5 mmol) in small portions (gas evolution: H2).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Mechanism:[2][5][9][10][11][12][13] The borohydride reduces the imine to the amine, which then spontaneously cyclizes with the carboxylic acid (or ester formed in situ) to form the lactam. Note: If cyclization is slow, an acid-catalyzed workup (reflux in toluene with pTsOH) may be required.[1]

  • Quench & Workup:

    • Quench with 1M HCl (carefully) to pH ~2 to destroy excess hydride.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).

    • Product:N-Benzyl-4-chloroisoindolin-1-one .[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phthalazinone) Incomplete ring closure due to steric hindrance of Cl at C3.[1]Increase reaction time or switch solvent to n-Butanol (higher reflux temp: 117°C).
Byproduct Formation (Isoindolinone) Formation of the hydroxy-isoindolinone (unreduced lactam).[1]Ensure excess reducing agent is used. If the hydroxy-intermediate persists, treat with Triethylsilane/TFA to reduce it.[1]
Solubility Issues Poor solubility of the zwitterionic starting material.Use DMF or DMAc as a co-solvent.

References

  • Synthesis of Phthalazinones

    • Title: "Efficient synthesis of phthalazin-1(2H)-ones via reaction of 2-formylbenzoic acid with hydrazines."
    • Source:Organic Preparations and Procedures Intern
    • URL:[Link][1]

  • Isoindolinone Scaffolds

    • Title: "Recent Advances in the Synthesis of Isoindolinones: A Scaffold of Pharmacological Interest."
    • Source:Molecules[6][8][9][10][11][14][15][16][17]

    • URL:[Link][1]

  • Tautomerism of Phthalaldehydic Acids

    • Title: "Ring-chain tautomerism of 2-formylbenzoic acids."[1]

    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • PARP Inhibitor Chemistry (Olaparib Analogues)

    • Title: "Discovery and Synthesis of Olaparib."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

Sources

Use of 3-Chloro-2-formylbenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: 3-Chloro-2-formylbenzoic Acid in Heterocyclic Scaffold Synthesis CAS: 70279-03-9 Document Type: Application Note & Protocol Series Version: 2.1 (Current)

Introduction: The Ortho-Formyl Advantage

3-Chloro-2-formylbenzoic acid is a specialized bifunctional building block used primarily in the synthesis of fused nitrogen heterocycles. Its structural uniqueness lies in the ortho-relationship between the carboxylic acid (C1) and the formyl group (C2), with a chlorine substituent at the C3 position (ortho to the aldehyde).

Strategic Value in Medicinal Chemistry:

  • Scaffold Hopping: It serves as a direct precursor to phthalazinones (e.g., PARP inhibitors like Olaparib analogs) and isoindolinones (e.g., anti-inflammatory agents).

  • Metabolic Blocking: The C3-chlorine atom provides steric bulk and electronic modulation, often used to block metabolic oxidation at sensitive aromatic positions or to fill hydrophobic pockets in target proteins (e.g., VEGFR2, Aurora Kinase).

  • Reactivity Profile: The molecule exists in a dynamic equilibrium between its open aldehyde form and its cyclic lactol form (4-chloro-3-hydroxyphthalide). Understanding this equilibrium is critical for reaction success.

Chemical Behavior & Handling

The Lactol-Aldehyde Equilibrium: In solid state and non-polar solvents, the molecule predominantly exists as the cyclic lactol (pseudo-acid). In polar protic solvents (MeOH, Water) or in the presence of base, the ring opens to reveal the reactive aldehyde and carboxylate.

Application Note:

  • Solubility: Poor in non-polar solvents (DCM, Hexane). Soluble in DMSO, DMF, and Alcohols.

  • Activation: When reacting with weak nucleophiles, the addition of a Lewis acid or Brønsted acid shifts the equilibrium toward the reactive oxocarbenium species or open aldehyde.

Equilibrium Open Open Form (3-Chloro-2-formylbenzoic acid) Reactive Aldehyde Lactol Cyclic Lactol Form (4-Chloro-3-hydroxyphthalide) Stable Resting State Open->Lactol  Spontaneous Cyclization   Lactol->Open  Base / Polar Solvent  

Figure 1: The dynamic equilibrium between the open aldehyde form (required for Schiff base formation) and the cyclic lactol form.

Module A: Synthesis of Phthalazinone Scaffolds

The most common application of 3-chloro-2-formylbenzoic acid is the synthesis of 5-chlorophthalazin-1(2H)-ones. This scaffold is the core pharmacophore for many PARP and PDE4 inhibitors.

Mechanism:

  • Condensation: Hydrazine attacks the aldehyde (C2) to form a hydrazone intermediate.

  • Cyclization: The hydrazone nitrogen attacks the carboxylic acid (C1), followed by dehydration to form the lactam ring.

Protocol A1: General Synthesis of 5-Chlorophthalazin-1(2H)-one

Reagents:

  • 3-Chloro-2-formylbenzoic acid (1.0 equiv)

  • Hydrazine monohydrate (1.2 – 1.5 equiv)

  • Ethanol (10 mL/g of substrate)

  • Acetic Acid (Catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-chloro-2-formylbenzoic acid and Ethanol (EtOH). Stir at room temperature. The solution may remain cloudy (lactol form).

  • Addition: Add Hydrazine monohydrate dropwise. Caution: Exothermic reaction.

  • Catalysis: Add catalytic Acetic Acid (AcOH). This promotes the ring-opening and initial imine formation.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. The suspension usually clears then precipitates the product as the reaction progresses.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material peak (M-H = 183) and appearance of the phthalazinone mass (M+H = 181).

  • Workup: Cool to room temperature and then to 0°C. Filter the white/off-white precipitate.

  • Purification: Wash the cake with cold EtOH and Diethyl Ether. Recrystallize from EtOH/DMF if necessary.

Expert Insight (Regioselectivity): When using substituted hydrazines (e.g., Methylhydrazine), regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens.

  • Reaction: Methylhydrazine (NH₂-NHMe) + 3-Chloro-2-formylbenzoic acid.

  • Major Product:2-Methyl-5-chlorophthalazin-1-one . The unsubstituted NH₂ is more nucleophilic towards the aldehyde, leading to the methyl group residing on the amide nitrogen (N2 position).

Module B: Synthesis of Isoindolinones

Isoindolinones (phthalimidines) are formed via reductive amination followed by lactamization. This pathway is preferred for creating anxiolytic or anti-inflammatory candidates.

Protocol B1: One-Pot Reductive Cyclization

Reagents:

  • 3-Chloro-2-formylbenzoic acid (1.0 equiv)

  • Primary Amine (R-NH₂) (1.1 equiv)

  • Reducing Agent: NaBH₃CN (Sodium cyanoborohydride) or H₂/Pd-C

  • Solvent: Methanol or MeOH/THF mixture

Step-by-Step Methodology:

  • Imine Formation: Dissolve the acid and the primary amine in Methanol. Stir at room temperature for 1–2 hours to allow the imine (Schiff base) to form. Note: Adding molecular sieves (4Å) can drive this equilibrium.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 equiv) portion-wise.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The reduced amine intermediate (secondary amine) will spontaneously attack the carboxylic ester/acid to close the ring.

    • Optimization: If cyclization is slow, heat to 50°C or add a coupling agent (EDC/HOBt) to activate the acid after the reduction step.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash with brine.

  • Isolation: Flash chromatography is usually required (Gradient: 0-10% MeOH in DCM).

Decision Workflow & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways based on reagent selection.

ReactionPathways Start 3-Chloro-2-formylbenzoic acid (Core Scaffold) Hydrazine Reagent: Hydrazine / R-Hydrazine (Condensation) Start->Hydrazine Amine Reagent: Primary Amine + [H] (Reductive Amination) Start->Amine Hydrazone Intermediate: Hydrazone Hydrazine->Hydrazone AminoAcid Intermediate: Amino-Acid Amine->AminoAcid Phthalazinone Product: 5-Chlorophthalazin-1(2H)-one (PARP Inhibitor Scaffold) Hydrazone->Phthalazinone Cyclization (-H2O) Isoindolinone Product: 4-Chloro-isoindolin-1-one (Anti-inflammatory Scaffold) AminoAcid->Isoindolinone Lactamization

Figure 2: Divergent synthesis pathways yielding distinct heterocyclic cores.

Data Summary: Reaction Parameters

ParameterPhthalazinone SynthesisIsoindolinone Synthesis
Primary Reagent Hydrazine Hydrate / MethylhydrazinePrimary Amines (Alkyl/Aryl)
Key Catalyst Acetic Acid (Brønsted Acid)NaBH₃CN / NaBH(OAc)₃ (Reductant)
Solvent System Ethanol or n-ButanolMethanol, THF, or DCE
Temperature Reflux (78°C – 110°C)0°C to RT (Reduction), then Heat
Typical Yield 85 – 95%60 – 80%
Purification Precipitation / RecrystallizationColumn Chromatography
Medicinal Target PARP, PDE4, VEGFR2Anxiolytics, Kinase Inhibitors

References

  • Synthesis of Phthalazinones

    • Title: "Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition"
    • Source: N
    • URL:[Link]

  • Isoindolinone Methodologies

    • Title: "Synthesis of isoindolinones" (Comprehensive Review of reductive amin
    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Chemical Properties & Safety

    • Title: "3-Chloro-2-formylbenzoic acid - Compound Summary"
    • Source: PubChem
    • URL:[Link]

  • Medicinal Chemistry Context (Scaffolds)

    • Title: "Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry"
    • Source: European Chemical Bulletin (via ResearchG
    • URL:[Link]

Sources

Application Note: 3-Chloro-2-formylbenzoic Acid as a Divergent Scaffold in Agrochemical Synthesis

[1]

Executive Summary & Chemical Profile[1]

3-Chloro-2-formylbenzoic acid (also known as 3-chlorophthalaldehydic acid) is a bifunctional aromatic intermediate critical to the "Design-for-Synthesis" strategies in modern agrochemistry.[1] Its value lies in its ortho-functionalization : the proximity of the aldehyde (-CHO) and carboxylic acid (-COOH) groups allows for rapid heterocyclization, while the chlorine atom at position 3 provides a handle for electronic tuning and further cross-coupling.[1]

This guide details the two primary workflows for this molecule:

  • Oxidative Pathway: Synthesis of 3-Chlorophthalic Anhydride , a gateway to N-phenylphthalimide herbicides (e.g., Flumiclorac analogs) and bactericides like Tecloftalam.[1]

  • Condensation Pathway: Synthesis of 4-Chloroisoindolin-1-ones , a privileged scaffold in novel fungicide discovery.[1]

The Tautomeric Challenge: Lactol vs. Aldehyde

Researchers must recognize that 3-chloro-2-formylbenzoic acid exists in a dynamic equilibrium between its open aldehyde form and its cyclic lactol form (4-chloro-3-hydroxyphthalide ).[1] In the solid state, the lactol form often predominates, which can obscure the aldehyde signal in IR spectroscopy and alter solubility profiles.

  • Implication: Reactions requiring the aldehyde species (e.g., reductive aminations) often require slightly elevated temperatures or basic conditions to shift the equilibrium toward the open chain.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent utility of the scaffold. The chlorine atom's position (ortho to the formyl group) imposes specific steric constraints that dictate reaction kinetics.[1]

Agrochemical_PathwaysStart3-Chloro-2-formylbenzoic acid(Open/Lactol Equilibrium)OxidationOxidation(Pinnick or HNO3)Start->OxidationPath ACondensationReductive Cyclization(R-NH2 + Reducing Agent)Start->CondensationPath BAnhydride3-Chlorophthalic Anhydride(Key Industrial Intermediate)Oxidation->Anhydride-H2OHerbicideTarget: Aclonifen / Tecloftalam(Diphenyl Ether/Phthalamic Acid)Anhydride->HerbicideImidizationIsoindolinone4-Chloroisoindolin-1-ones(Fungicide Scaffold)Condensation->IsoindolinoneLactamization

Figure 1: Divergent synthesis pathways from 3-chloro-2-formylbenzoic acid.[1] Path A leads to established commercial herbicides; Path B accesses novel heterocyclic scaffolds.[1]

Application A: Synthesis of 3-Chlorophthalic Anhydride

Context: 3-Chlorophthalic anhydride is the industrial precursor for Aclonifen (a diphenyl ether herbicide) and Tecloftalam (a bactericide).[1] While industrial routes often use chlorination of phthalic anhydride (yielding mixtures), the oxidation of 3-chloro-2-formylbenzoic acid provides a regioselective route to high-purity 3-chlorophthalic acid, which is easily dehydrated to the anhydride.[1]

Protocol 1: Pinnick Oxidation to 3-Chlorophthalic Acid

Note: This lab-scale protocol prioritizes purity over cost.[1] For industrial scale, catalytic air oxidation or nitric acid oxidation is preferred [1].

Reagents:

  • Substrate: 3-Chloro-2-formylbenzoic acid (1.0 eq)[1]

  • Oxidant: Sodium Chlorite (NaClO2, 1.5 eq)[1]

  • Scavenger: 2-Methyl-2-butene (5.0 eq) - Crucial to scavenge hypochlorite byproducts.[1]

  • Buffer: NaH2PO4 (1.5 eq)[1]

  • Solvent: t-Butanol / Water (3:1)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-chloro-2-formylbenzoic acid (10 mmol) in 30 mL of t-BuOH and 10 mL of water.

  • Buffering: Add NaH2PO4 (15 mmol) and 2-methyl-2-butene (50 mmol). The solution may remain heterogeneous.

  • Oxidation: Cool the mixture to 0°C. Add Sodium Chlorite (15 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC (the aldehyde spot should disappear).

  • Workup: Acidify the solution to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Dehydration (Anhydride Formation): Reflux the crude diacid in acetic anhydride (5 mL/g) for 2 hours. Concentrate under vacuum to yield 3-chlorophthalic anhydride as a white solid.[1]

Data Validation:

Parameter Specification Note
Yield >85% (2 steps) High efficiency due to lack of regio-isomers.
Melting Point 123–126 °C Consistent with literature for the anhydride [2].[1][2]

| 1H NMR | No aldehyde peak (~10 ppm) | Confirms complete oxidation.[1] |

Application B: Synthesis of 4-Chloroisoindolin-1-ones

Context: The isoindolinone core is a pharmacophore found in various developmental fungicides and insecticides.[1] The 3-chloro substituent on the starting material translates to a 4-chloro substituent on the isoindolinone ring (due to IUPAC numbering changes in fused systems).[1] This position is sterically sensitive and can modulate binding affinity in enzyme pockets.

Protocol 2: One-Pot Reductive Amination/Cyclization

This protocol leverages the "open" aldehyde form to react with an amine, followed by in-situ reduction and cyclization.[1]

Reagents:

  • Substrate: 3-Chloro-2-formylbenzoic acid (1.0 eq)[1]

  • Amine: Aniline derivative (e.g., 2,6-difluoroaniline for agro-relevance) (1.1 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

  • Catalyst: Acetic Acid (1-2 drops)[1]

Step-by-Step Methodology:

  • Imine Formation: Suspend 3-chloro-2-formylbenzoic acid (5 mmol) in DCE (20 mL). Add the amine (5.5 mmol) and acetic acid. Stir at room temperature for 1 hour.

    • Mechanistic Insight: The acid catalyst promotes the ring-opening of the lactol to the aldehyde, facilitating imine formation.[1]

  • Reduction: Add STAB (7.5 mmol) in one portion. Stir for 12 hours at room temperature.

    • Note: The intermediate formed is the amino-acid, which spontaneously cyclizes (lactamizes) or requires mild heating to close the ring.[1]

  • Cyclization Check: If LC-MS shows the uncyclized benzylamine intermediate, heat the reaction to 60°C for 2 hours to drive thermal dehydration.

  • Purification: Quench with saturated NaHCO3. Extract with DCM.[3] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Experimental Workflow Diagram:

Experimental_WorkflowStep1Mix Substrate + Amine(DCE, AcOH, RT)Step2Imine Formation(Equilibrium Shift)Step1->Step21 hrStep3Add Reducing Agent(STAB)Step2->Step3ReductionStep4Cyclization (Lactamization)(Spontaneous or 60°C)Step3->Step4-H2O

Figure 2: One-pot synthesis workflow for 4-chloroisoindolin-1-ones.

Technical Considerations & Troubleshooting

Handling the Lactol Equilibrium

In many solvents (CDCl3, DMSO), 3-chloro-2-formylbenzoic acid appears primarily as the cyclic lactol.[1]

  • Problem: Attempts to oxidize the "aldehyde" using mild reagents (like Ag2O) may fail if the ring doesn't open.

  • Solution: Use basic conditions (which deprotonate the carboxylic acid, forcing the ring open due to charge repulsion) or elevated temperatures.

Regiochemistry in Downstream Substitution

When using 3-chlorophthalic anhydride (derived from this starting material) for Friedel-Crafts acylations:

  • The chlorine atom exerts an inductive withdrawing effect (-I) and a mesomeric donating effect (+M).[1]

  • However, the steric bulk of the chlorine at position 3 usually directs incoming nucleophiles or aromatics to the distal carbonyl (position 1), leading to predictable regio-isomers in herbicide synthesis [3].[1]

References

  • Vertex AI Search. (2025). Preparation of 3-chlorophthalic anhydride. Retrieved from

  • ChemicalBook. (2025).[2] 3-Chlorophthalic Anhydride Properties and Melting Point. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2023). Synthesis of halogenated salicylanilides and related agrochemical scaffolds. Retrieved from [1]

  • Veeprho. (2025). Applications of Chloro-formylbenzoic acids in Isoindolinone Synthesis. Retrieved from [1]

Application Note: Strategic Utilization of 3-Chloro-2-formylbenzoic Acid in One-Pot Heterocyclic Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 3-Chloro-2-formylbenzoic acid (3-C2FBA) as a bifunctional scaffold for the rapid assembly of chlorinated pharmacophores. Unlike simple benzaldehydes, 3-C2FBA possesses an ortho-positioned carboxylic acid and a reactive formyl group, flanked by a chlorine substituent. This unique architecture allows for ring-chain tautomerism , enabling it to function as both an electrophilic aldehyde and a masked pseudo-acid (3-chlorohydroxyphthalide).

This guide provides validated protocols for converting 3-C2FBA into two high-value heterocyclic cores: 4-chloroisoindolin-1-ones and 5-chlorophthalazin-1(2H)-ones . These scaffolds are critical intermediates in the synthesis of PARP inhibitors, spliceosome modulators, and kinase inhibitors.

Molecular Architecture & Reactivity

Understanding the dynamic equilibrium of 3-C2FBA is the prerequisite for reaction success. In solution, the molecule exists in equilibrium between the open-chain form (A) and the cyclic lactol form (B).

  • Open Form (A): Favored in basic media; exposes the aldehyde for imine formation.

  • Cyclic Form (B): Favored in acidic/neutral media; masks the aldehyde, reacting as a lactone.

  • The Chlorine Effect: The C3-chloro substituent (ortho to the formyl group) exerts a steric and electronic influence, accelerating nucleophilic attack at the aldehyde while sterically crowding the ortho position, often enhancing regioselectivity in multicomponent reactions.

Visualization: Tautomeric Equilibrium & Divergent Pathways

Reactivity OpenForm Open Form (Aldehyde-Acid) CyclicForm Cyclic Form (3-Chloro-3-hydroxyphthalide) OpenForm->CyclicForm H+ / Neutral Isoindolinone 4-Chloroisoindolin-1-one (via Amines) OpenForm->Isoindolinone + R-NH2 [Reductive Cyclization] Phthalazinone 5-Chlorophthalazin-1(2H)-one (via Hydrazines) OpenForm->Phthalazinone + NH2NH2 [Condensation] CyclicForm->OpenForm Base / Nu-

Protocol A: One-Pot Synthesis of 4-Chloroisoindolin-1-ones

Target Application: Synthesis of CNS-active agents and kinase inhibitor scaffolds. Mechanism: Reductive Amination-Lactamization Cascade. Rationale: The reaction proceeds via the formation of an imine intermediate. The ortho-carboxylic acid then intramolecularly traps the imine (or the reduced amine) to form the lactam ring. The 3-chloro group remains intact, providing a handle for future Suzuki-Miyaura couplings.

Materials
  • Substrate: 3-Chloro-2-formylbenzoic acid (1.0 equiv)

  • Amine: Primary amine (R-NH2) (1.1 equiv) (e.g., Benzylamine, Aniline)

  • Reducing Agent: Sodium Borohydride (NaBH4) (1.5 equiv) or H2/Pd-C

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

  • Acid Catalyst: Acetic Acid (cat., optional)

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with 3-Chloro-2-formylbenzoic acid (1.0 mmol) and MeOH (5 mL).

    • Add the primary amine (1.1 mmol) dropwise.

    • Observation: The solution may warm slightly.[1] Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS. Disappearance of the starting material and appearance of the imine (or the cyclic hydroxy-isoindolinone intermediate) indicates completion.

  • Reductive Cyclization:

    • Cool the mixture to 0°C.

    • Add NaBH4 (1.5 mmol) in small portions (gas evolution will occur).

    • Allow the mixture to warm to RT and stir for 4 hours.

    • Note: If using aromatic amines (anilines), stronger conditions (reflux in DCE with NaBH(OAc)3) may be required due to lower nucleophilicity.

  • Work-up & Isolation:

    • Quench with 1N HCl (carefully) to destroy excess hydride and protonate the product.

    • Evaporate MeOH under reduced pressure.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4.

    • Concentrate to yield the 4-chloroisoindolin-1-one . Purification via recrystallization (EtOH/Hexane) is usually sufficient.

Data Summary: Solvent & Reducing Agent Screening
EntryAmine TypeSolventReducing AgentYield (%)Notes
1Benzyl (Aliphatic)MeOHNaBH488%Fast reaction, clean profile.
2Phenyl (Aromatic)MeOHNaBH445%Incomplete reduction; imine stable.
3Phenyl (Aromatic)DCENaBH(OAc)376%Preferred for anilines.
4AllylMeOHNaBH482%3-Cl group intact; no dechlorination.

Protocol B: Synthesis of 5-Chlorophthalazin-1(2H)-ones

Target Application: Precursors for PARP inhibitors (e.g., Olaparib analogs) and VEGFR inhibitors. Mechanism: Double condensation with hydrazine. Rationale: Hydrazine acts as a dinucleophile. It attacks the aldehyde first (more electrophilic), followed by ring closure onto the carboxylic acid. The 3-chloro position forces the regiochemistry, yielding the 5-chloro isomer (per IUPAC numbering for phthalazines).

Materials
  • Substrate: 3-Chloro-2-formylbenzoic acid (1.0 equiv)

  • Reagent: Hydrazine Hydrate (N2H4[2]·H2O, 64% or 80%) (1.2 – 2.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Temperature: Reflux (80–100°C)

Step-by-Step Methodology
  • Condensation:

    • Dissolve 3-Chloro-2-formylbenzoic acid (1.0 mmol) in EtOH (5 mL).

    • Add Hydrazine Hydrate (1.5 mmol) dropwise.

    • Safety: Hydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood.

    • Heat the mixture to reflux for 3–5 hours.

  • Precipitation (Self-Validating Step):

    • As the reaction progresses, the product 5-chlorophthalazin-1(2H)-one typically precipitates out of the hot ethanolic solution as a white or off-white solid.

    • Checkpoint: If no precipitate forms after 3 hours, concentrate the solvent volume by 50% and cool to 0°C.

  • Isolation:

    • Filter the solid.

    • Wash the filter cake with cold EtOH and then Diethyl Ether.

    • Dry under vacuum.

    • Yield: Typically >90%.

Advanced Application: Multicomponent Strecker Reaction

Target: Synthesis of 3-cyano-4-chloroisoindolin-1-ones . Concept: A 3-component reaction (3-CR) utilizing the aldehyde, an amine, and a cyanide source.[2][3] The cyanide attacks the imine intermediate, and the resulting aminonitrile cyclizes with the carboxylic acid.

Workflow Diagram

MCR cluster_conditions Conditions Inputs 3-Cl-2-Formylbenzoic Acid + Amine (R-NH2) + TMSCN or KCN Imine Intermediate Imine Inputs->Imine Attack Cyanide Attack (Strecker) Imine->Attack Cyclization Lactamization Attack->Cyclization Product 3-Cyano-4-chloroisoindolin-1-one Cyclization->Product Cond1 Solvent: MeOH or Water Cond2 Catalyst: None or InCl3

Protocol Highlight: Mix substrate, amine, and TMSCN (1.2 equiv) in MeOH. Stir at RT for 24h. The 3-cyano group introduces a new vector for chemical diversity (e.g., hydrolysis to amides or reduction to amines).

References

  • Sigma-Aldrich. 3-Formylbenzoic acid Product Information. (Analogous reactivity profile). Link

  • Organic Chemistry Portal. Synthesis of Isoindolinones. (Detailed mechanistic pathways for 2-formylbenzoic acid derivatives). Link

  • National Institutes of Health (NIH). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. (Protocol validation for substituted isoindolinones). Link

  • RSC Advances. Synthesis of novel phthalazine-based derivatives. (Hydrazine condensation protocols).[1][2][4][5] Link

  • ResearchGate. Practical and high stereoselective synthesis of 3-(arylmethylene)isoindolin-1-ones. (Phosphonate/MCR variations). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification of 3-Chloro-2-formylbenzoic acid (3-Chlorophthalaldehydic acid) Ticket ID: PUR-3CFBA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Nature of the Beast

Welcome to the technical support hub for 3-Chloro-2-formylbenzoic acid . If you are working with this compound, you are likely encountering difficulties regarding its solubility behavior, melting point consistency, or NMR interpretation.

Critical Insight: You are not just purifying a simple carboxylic acid.[1] This compound exists in a dynamic equilibrium between its open-chain form (aldehyde-acid) and its cyclic lactol form (7-chloro-3-hydroxyphthalide ). In the solid state, it predominantly exists as the cyclic lactol . This ring-chain tautomerism dictates your purification strategy.

Module 1: Protocol Optimization (SOP)

Solvent Selection Matrix

We have benchmarked three solvent systems. Water is the primary recommendation due to the "green" profile and high selectivity for the lactol form upon cooling.

Solvent SystemSuitabilityUse CaseProsCons
Water (100%) Primary General purificationExcellent impurity rejection; Eco-friendly.Requires boiling; risk of decarboxylation if heated too long.
Water / Ethanol (9:1) SecondaryIf yield in water is <50%Increases solubility of the open-chain form.Lower rejection of non-polar impurities.
Toluene TertiaryRemoval of polar tarsGood for scrubbing highly polar oxidation byproducts.Poor yield; product may oil out.
Standard Operating Procedure (Water Recrystallization)

Prerequisites:

  • Crude 3-Chloro-2-formylbenzoic acid

  • Deionized Water

  • Activated Charcoal (Norit or similar)

  • Hotplate/Stirrer & Vacuum Filtration Setup

Workflow:

  • Slurry Formation: Suspend the crude solid in water (approx. 10 mL per gram of solid) in an Erlenmeyer flask.

  • Dissolution: Heat the mixture to 90–95°C . Do not exceed 100°C vigorously or boil for extended periods (risk of Cannizzaro disproportionation).

  • Clarification (Optional but Recommended):

    • If the solution is colored (yellow/brown), add 1-2% w/w activated charcoal.

    • Stir for 5 minutes at 90°C.

    • Hot Filtration: Filter rapidly through a pre-warmed Buchner funnel or fluted filter paper to remove charcoal and insoluble mechanical impurities.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours) on the benchtop. Do not rush this step.

    • Once ambient temperature is reached, cool further in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the white/off-white crystals.

  • Drying: Dry in a vacuum oven at 40-50°C . Warning: High heat (>60°C) during drying can cause dehydration to the phthalide anhydride analog or decarboxylation.

Module 2: Troubleshooting (Help Desk)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with phthalaldehydic acid derivatives. The "oil" is likely a supercooled liquid of the lactol form, often caused by impurities lowering the melting point or cooling too rapidly.

Corrective Actions:

  • The "Seeding" Technique: Retain a tiny amount of crude solid. When the hot solution cools to ~50°C and becomes slightly turbid, add the seed crystal. This provides a nucleation site for the lactol form.

  • Slow Down: Insulate the flask with a towel during the cooling phase. Rapid cooling traps impurities, which suppresses the freezing point, leading to oil.

  • Agitation: Vigorously scratch the side of the glass vessel with a glass rod to induce nucleation.

Issue 2: "The Melting Point is broad and doesn't match literature."

Diagnosis:

  • Tautomerism: The melting point of the open chain (aldehyde) and cyclic (lactol) forms differ. Depending on the rate of heating, the lactol may ring-open during the melting process.

  • Dehydration: You may be observing the conversion to 3-chlorophthalic anhydride if the sample is wet.

Corrective Action:

  • Dry the sample thoroughly under vacuum at 45°C.

  • Rely on HPLC purity (254 nm) rather than melting point as the absolute standard for purity during process development.

  • Literature Benchmark: Expect a melting range near 96-100°C (for the parent 2-carboxybenzaldehyde) or ~110-120°C for the chloro-derivative (values vary by specific isomer). Note that 3-chlorophthalide (the reduced precursor) melts lower (~60°C).

Issue 3: "NMR shows a 'ghost' peak or messy integration."

Diagnosis: You are seeing the equilibrium.[2]

  • Open Chain: Aldehyde proton (-CHO) appears at ~10 ppm.

  • Cyclic Lactol: The methine proton (-CH(OH)-) appears at ~6.5 - 7.0 ppm.

Corrective Action:

  • Run the NMR in DMSO-d6 . DMSO stabilizes the open-chain carboxylate/aldehyde form more than CDCl3, often simplifying the spectrum.

  • Do not treat the "extra" peaks as impurities until you confirm they are not tautomers.

Module 3: Visualization & Logic

Workflow Logic Diagram

RecrystallizationLogic Start Crude 3-Chloro-2-formylbenzoic acid Dissolve Dissolve in Water (90°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal (5 mins) CheckColor->Charcoal Yes Filter Hot Filtration CheckColor->Filter No Charcoal->Filter Cooling Slow Cool to RT Filter->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck OilFix Reheat & Seed (Add Seed Crystal at 50°C) StateCheck->OilFix Oiled Out IceBath Ice Bath (0-4°C) StateCheck->IceBath Crystals OilFix->Cooling Collect Vacuum Filtration IceBath->Collect Dry Vac Oven (45°C) Collect->Dry

Figure 1: Decision tree for the purification of 3-Chloro-2-formylbenzoic acid, including intervention for "oiling out".

References

  • Synthesis and Hydrolysis of Chlorophthalides

    • Title: Process for the preparation of 3-chlorophthalide (Precursor logic).[3][4]

    • Source: U.S.
    • URL
  • Title: Purification of carboxylic acids by complexation with selective solvents.
  • Tautomerism of 2-Carboxybenzaldehyde Derivatives

    • Title: 2-Carboxybenzaldehyde (Wikipedia - Structural Context).
    • Source: Wikipedia / Chemical D
    • URL:[Link][3]

  • Solubility Data Grounding

    • Title: Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[2][5]

    • Source: Journal of Chemical & Engineering Data (via ResearchG
    • URL:[Link]

Sources

Technical Support Center: 3-Chloro-2-formylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Impurity Profiles & Synthetic Anomalies Ticket ID: CHEM-SUP-3CL-FA[1]

Executive Summary

3-Chloro-2-formylbenzoic acid (CAS: 7697-29-2) is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and novel agrochemicals. Users frequently report inconsistent purity profiles due to the molecule's inherent ring-chain tautomerism and the narrow window of stability during oxidation or hydrolysis steps.

This guide provides targeted troubleshooting for the two primary synthetic pathways: Radical Chlorination/Hydrolysis (Industrial) and Directed Ortho-Lithiation (Discovery).[1]

Part 1: The "Ghost" Impurity (Tautomerism)[1]

Issue: Users often report a "double peak" in HPLC or disparate NMR signals (aldehyde proton missing or shifted) and assume the product is impure.

Technical Insight: 3-Chloro-2-formylbenzoic acid exists in a dynamic equilibrium between the open-chain aldehyde form and the cyclic lactol form (3-chloro-3-hydroxyphthalide).[1] This is not a chemical impurity but a structural feature. In solution, the equilibrium shifts based on solvent polarity and pH.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Analytical Impact OpenChain Open Chain Form (3-Chloro-2-formylbenzoic acid) Reactive Aldehyde Cyclic Cyclic Lactol Form (3-Chloro-3-hydroxyphthalide) Masked Aldehyde OpenChain->Cyclic  Acidic pH / Non-polar solvents   Warning HPLC: Split peaks or broad tailing NMR: Missing -CHO peak (~10 ppm) Cyclic->Warning

Caption: Dynamic equilibrium between the acyclic aldehyde and cyclic lactol forms. This equilibrium is often mistaken for contamination.[1]

Diagnostic Check:

  • NMR: If the aldehyde proton at ~10 ppm is small/absent, look for a lactol proton signal (methine) around ~6.5–7.0 ppm.

  • HPLC: Use an acidified mobile phase (0.1% TFA or H3PO4) to force the equilibrium toward a single species (usually the lactol) or collapse the peak shape.

Part 2: Route A - Radical Chlorination & Hydrolysis

Context: This route typically starts with 3-chloro-2-methylbenzoic acid (or its ester). It involves radical chlorination of the methyl group followed by hydrolysis.

Primary Failure Mode: "The Goldilocks Problem." You must chlorinate the methyl group exactly twice (-CHCl2).

  • Under-chlorination (-CH2Cl): Yields the Alcohol impurity upon hydrolysis.[1]

  • Over-chlorination (-CCl3): Yields the Diacid (Phthalic acid derivative) upon hydrolysis.

Troubleshooting Guide: Chlorination/Hydrolysis
SymptomProbable CauseTechnical Solution
Impurity: 3-Chloro-2-(hydroxymethyl)benzoic acid Under-chlorination. The reaction was stopped too early, leaving the monochloro intermediate.Monitor Reaction: Do not rely on time. Track the disappearance of the monochloro species via GC/HPLC before hydrolysis. Adjustment: Increase radical initiator load (AIBN/BPO) slightly.
Impurity: 3-Chlorophthalic acid Over-chlorination. The trichloromethyl species (-CCl3) was formed, which hydrolyzes to the carboxylic acid.Stoichiometry Control: Limit Cl2 or chlorinating agent (e.g., NCS) to 2.0–2.1 equivalents.[1] Temp Control: Lower chlorination temperature to reduce non-selective radical propagation.
Low Yield during Hydrolysis Lactone Formation. The alcohol impurity (from under-chlorination) cyclizes to form 4-chlorophthalide .Purification: Phthalides are neutral.[1] Extract the product into aqueous NaHCO3; the phthalide will remain in the organic layer.
Product is darker/tarry Radical Polymerization. Oxygen Exclusion: Ensure thorough degassing. Oxygen traps radicals and leads to tar formation.

Part 3: Route B - Directed Ortho-Lithiation (DoM)

Context: Reaction of 3-chlorobenzoic acid (or protected derivatives like oxazolines/amides) with strong bases (LDA, n-BuLi) followed by a formyl source (DMF).[1]

Primary Failure Mode: Regioselectivity. The directing group (DG) must compete with the inductive effect of the chlorine atom.

  • Target: Lithiation at C2 (between Cl and COOH).

  • Common Byproduct: Lithiation at C6 (para to Cl).[1]

Visualization: Regioselectivity Pathways

Lithiation Start Starting Material 3-Chlorobenzoic Acid (Deriv.) PathA Path A: C2 Lithiation (Desired) Start->PathA  Kinetic Control (-78°C)    Synergistic Directing   PathB Path B: C6 Lithiation (Undesired) Start->PathB  Thermodynamic Drift    Steric Hindrance at C2   Base Reagent: LDA / n-BuLi Base->Start ProductA Target Product 3-Chloro-2-formylbenzoic acid PathA->ProductA + DMF / H3O+ ProductB Regio-Impurity 6-Chloro-2-formylbenzoic acid PathB->ProductB + DMF / H3O+

Caption: Competition between C2 (ortho to both groups) and C6 (ortho to acid, para to Cl) lithiation sites.[1]

Troubleshooting Guide: Lithiation
SymptomProbable CauseTechnical Solution
High levels of 6-chloro isomer Steric Hindrance / Temperature Drift. The base cannot access the crowded C2 position, or the C2-lithio species isomerizes to the more stable C6 species.[1]Temperature: Maintain strictly below -75°C. Base Selection: Use LTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA.[1] LTMP is bulkier but more selective for the thermodynamic sink if equilibration is allowed, or specific kinetic conditions must be optimized. Note: For 3-chlorobenzoic acid, the C2 position is the "combined" ortho site, but sterically crowded.
Bis-formylation Excess Base. Double lithiation occurred.[1]Titration: Titrate your n-BuLi immediately before use.[1] Do not rely on the bottle label concentration.
Starting Material Recovery Wet Reagents. Moisture killed the lithiated intermediate.Drying: Pre-dry the starting material via azeotropic distillation with toluene. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.[1]

Part 4: Analytical Method (HPLC)

To reliably separate the target from the 3-chlorophthalic acid (over-oxidation) and phthalide (tautomer/impurity), use the following method.

Recommended Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Acid is mandatory to suppress ionization and stabilize the lactol form.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 230 nm (or 272 nm).[1]

Retention Order (Typical):

  • 3-Chlorophthalic acid (Most Polar/Early eluting)[1]

  • 3-Chloro-2-formylbenzoic acid (Target)

  • 3-Chloro-2-methylbenzoic acid (Unreacted Starting Material)[1]

  • 4-Chlorophthalide (Lactone impurity - Neutral/Late eluting)[1]

References

  • Preparation of organic intermediates (3-chloromethyl benzoic acid synthesis). Google Patents. Patent CN105384620A.[1] Available at:

  • Production of formyl benzoic acid (Hydrolysis methods). Google Patents. Patent JPH08127553A.[1] Available at: [1]

  • Ortholithiation of Unprotected Benzoic Acids. ResearchGate. Available at: [Link]

  • 2-Carboxybenzaldehyde (Phthalaldehydic acid) Properties & Tautomerism. Wikipedia / PubChem.[1] Available at: [Link][1]

  • Liquid chromatographic determinations of meta-chlorobenzoic acid (Analogous separation methods). National Institutes of Health (PMC). Available at: [Link]

Sources

Ticket #1: Electrophilic Aromatic Substitution Fails (Vilsmeier-Haack)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Substituted Benzaldehyde Synthesis Support Center.

Current Status: Online 🟢 Operator: Senior Application Scientist Case ID: ALD-SYNTH-2024

You have reached the Tier-3 Technical Support hub for aldehyde synthesis. We do not provide generic textbook definitions here. This guide addresses the specific failure modes encountered when synthesizing substituted benzaldehydes in a research setting.

User Complaint: "I'm trying to formylate a substituted benzene using POCl₃/DMF. The reaction mixture turned into a solid block, and after workup, I recovered starting material."

Diagnosis: The Vilsmeier-Haack reaction relies on the formation of a chloroiminium ion (the Vilsmeier reagent). The "solid block" indicates you successfully formed the Vilsmeier reagent, but it precipitated out of solution before reacting with your substrate, or your substrate is too electron-deficient.

Technical Deep Dive: The Vilsmeier reagent is an electrophilic salt. If your solvent volume is too low or the temperature is too cold during reagent formation, it crystallizes. Furthermore, this mechanism is an Electrophilic Aromatic Substitution (EAS). It requires an electron-rich ring (e.g., anisole, phenol ethers). If your ring has strong electron-withdrawing groups (EWGs) like -NO₂ or -CN, the Vilsmeier reagent is not electrophilic enough to overcome the ring's deactivation.

Troubleshooting Protocol:

  • The "Pre-Solubilization" Step: Do not add the substrate immediately. Add POCl₃ to DMF at 0°C and stir for 30–60 minutes. If a solid forms, add more DMF until it redissolves before adding your aromatic substrate.

  • Temperature Ramp: For deactivated rings, the standard 0°C to RT protocol is insufficient. Heat the reaction to 60–80°C after substrate addition to overcome the activation energy barrier.

  • Hydrolysis is Critical: The intermediate is an iminium salt, not the aldehyde. You must quench with aqueous sodium acetate or water and stir for >1 hour to hydrolyze the iminium to the aldehyde.

Visualizing the Failure Points:

VilsmeierFailure Start DMF + POCl3 Reagent Chloroiminium Salt (Vilsmeier Reagent) Start->Reagent Precipitation Precipitation? (Solid Block) Reagent->Precipitation Low Solvent/Low T Substrate Add Aromatic Substrate Reagent->Substrate Homogeneous Solution Precipitation->Substrate Add DMF to dissolve Intermediate Iminium Intermediate Substrate->Intermediate EWG present? Heat to 80°C Hydrolysis Aqueous Quench (Hydrolysis) Intermediate->Hydrolysis Mandatory Step Product Benzaldehyde Hydrolysis->Product

Caption: Critical path analysis for Vilsmeier-Haack formylation. Red node indicates the common "solidification" failure point.

Ticket #2: Oxidation Control (Stopping at the Aldehyde)

User Complaint: "I am oxidizing a benzyl alcohol using Swern conditions. I keep getting a mixture of aldehyde, carboxylic acid, and a foul-smelling side product."

Diagnosis: You are experiencing Pummerer Rearrangement competition and likely temperature drift. The "foul smell" is dimethyl sulfide (DMS), which is normal, but if accompanied by methylthiomethyl ethers, your temperature control failed.

Technical Deep Dive: The Swern oxidation involves an activated DMSO species.[1][2][3]

  • The Critical Limit: The reaction must be kept below -60°C during the addition of the alcohol and the base (Triethylamine).[2]

  • The Failure: If the temperature rises above -60°C before the base is added, the activated DMSO species undergoes Pummerer rearrangement, leading to side products (thioethers) rather than oxidizing the alcohol.

  • Over-oxidation: Rare in Swern, but common if workup is delayed or if using stronger oxidants like Jones reagent.

Comparison of Oxidation Protocols:

FeatureSwern OxidationPCC / PDCDess-Martin Periodinane (DMP)TPAP / NMO
Active Species Chlorodimethylsulfonium saltCr(VI) speciesHypervalent Iodine (V)Ru(VII) species
Temp Control Critical (<-60°C) Room TempRoom TempRoom Temp
Toxicity CO generation, stench (DMS)Chromium (Carcinogenic)LowLow (Catalytic Ru)
Sensitivity Moisture sensitiveAcidic (PCC)pH NeutralMoisture sensitive
Best For Large scale, cost-sensitiveRobust substratesAcid-sensitive substratesValuable/Small scale

Self-Validating Protocol (Swern):

  • Cool: Oxalyl chloride/DCM in flask to -78°C.

  • Activate: Add DMSO dropwise. Maintain T < -60°C. Stir 15 min.

  • Substrate: Add benzyl alcohol (in DCM). Maintain T < -60°C. Stir 30 min.

  • The Crucial Step: Add Et₃N (Base) while still at -78°C.

  • Warm: Only after the base is fully added can you remove the cooling bath and warm to RT.

Ticket #3: Metal-Catalyzed Carbonylation (Aryl Halides)[4]

User Complaint: "I need a benzaldehyde but I only have the aryl bromide. I tried lithiation/DMF quench but my functional groups (ester, nitro) didn't survive."

Diagnosis: Lithium-halogen exchange is too harsh for sensitive functional groups. You need Palladium-Catalyzed Carbonylation .[4][5]

Technical Deep Dive: This method uses CO gas (or surrogates like Mo(CO)₆) to insert a carbonyl group.[6]

  • Catalyst: Pd(0) / Pd(II).

  • Hydride Source: Unlike ester synthesis (which uses ROH), aldehyde synthesis requires a hydride source (often H₂ or Formate/Silane).

  • Ligand Selection: For aryl bromides at atmospheric pressure, bidentate ligands like Xantphos are superior to PPh₃ because they enforce a cis-geometry at the Palladium center, facilitating the reductive elimination step.

Workflow Visualization:

Carbonylation Input Aryl Bromide (Ar-Br) + CO Source + Hydride OxAdd Oxidative Addition [Pd] inserts into Ar-Br Input->OxAdd COInsert CO Insertion Forms Acyl-Pd Complex OxAdd->COInsert Rate Limiting Step Transmetal Transmetallation/Hydride Transfer Forms Ar-CO-Pd-H COInsert->Transmetal RedElim Reductive Elimination Releases Aldehyde Transmetal->RedElim RedElim->OxAdd Regenerate Pd(0)

Caption: Simplified Pd-catalyzed carbonylation cycle. Ligand choice (e.g., Xantphos) stabilizes the intermediate steps.

Ticket #4: Purification (The "Oily Mess" Scenario)

User Complaint: "My crude NMR shows the aldehyde, but it's mixed with starting material and other junk. Column chromatography is difficult because the spots streak/overlap."

Solution: The Bisulfite Adduct Purification Protocol. This is a chemical purification method that avoids chromatography for aldehydes.

The Mechanism: Aldehydes react reversibly with Sodium Bisulfite (NaHSO₃) to form a water-soluble sulfonate salt (adduct).[7] Impurities (ketones, esters, alcohols) generally do not form stable adducts under these conditions and remain in the organic layer.

Step-by-Step Protocol:

  • Adduct Formation:

    • Dissolve crude oil in a minimal amount of Ether or EtOAc.

    • Add excess saturated aqueous NaHSO₃ solution.

    • CRITICAL: Vigorously stir/shake for >30 minutes. The aldehyde moves from the organic phase to the aqueous phase as the adduct forms. Solid precipitate may form (good).[8]

  • The Wash:

    • Separate layers.[7][9] Keep the Aqueous Layer (and any solid precipitate).

    • Wash the aqueous layer (or solid filter cake) with fresh Ether/EtOAc to remove non-aldehyde impurities.

  • Regeneration:

    • Place the aqueous layer/solid in a flask.

    • Add saturated Sodium Bicarbonate (NaHCO₃) or dilute acid (H₂SO₄) to adjust pH.

    • Stir until the solid dissolves and oil droplets appear (the free aldehyde).

  • Extraction:

    • Extract the regenerated aldehyde with EtOAc.

    • Dry (MgSO₄) and concentrate.[9] You now have pure aldehyde.

References

  • Vilsmeier-Haack Troubleshooting & Mechanism

    • BenchChem Technical Guide: "Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide." 8

    • Chemistry Steps: "Vilsmeier-Haack Reaction Mechanism and Applications."[10] 11[6]

  • Swern Oxidation & Temper

    • ACS Green Chemistry: "Swern Oxidation: Mechanism, Safety, and Scale-up."[3] 3

    • Master Organic Chemistry: "Demystifying The Mechanisms of Alcohol Oxidations." 12[6]

  • Palladium-Catalyzed Carbonyl

    • J. Org.[3][4] Chem. (ACS): "Palladium-Catalyzed Carbonylation of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos."[6] 6

    • Organic Chemistry Portal: "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." 4

  • Purific

    • Org.[9][10][13] Process Res. Dev. (ACS): "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." 14

    • Organic Syntheses: "Purification of Benzaldehyde via Bisulfite Adduct."[9][15] 9

Sources

Technical Support Center: 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Stability Profiles

Executive Summary

3-Chloro-2-formylbenzoic acid (CAS: 76917-23-2), often referred to as 3-chlorophthalaldehydic acid, is a critical scaffold in the synthesis of isoindolinones, phthalazinones, and pharmaceutical intermediates (e.g., poly(ADP-ribose) polymerase inhibitors).

Users frequently encounter issues with inconsistent NMR spectra , low yields in basic media , and unexpected by-products during condensation . These are rarely due to "bad batches" but rather the molecule’s intrinsic tendency toward ring-chain tautomerism and disproportionation . This guide addresses these specific reactivity profiles.

Module 1: The "Missing Aldehyde" Phenomenon (Tautomerism)

User Issue

"I just received a batch of 3-chloro-2-formylbenzoic acid. The CoA says 98% purity, but my


H NMR in DMSO-

shows no distinct aldehyde peak at 10 ppm. Instead, I see a broad signal around 6.5–7.0 ppm. Is the material degraded?"
Technical Diagnosis

The material is likely pure. You are observing Ring-Chain Tautomerism . Unlike simple aromatic aldehydes, ortho-formylbenzoic acids exist in a dynamic equilibrium between the open acyclic form (aldehyde) and the cyclic pseudo-acid form (3-chloro-3-hydroxyphthalide).

  • The 3-Chloro Effect: The chlorine atom at position 3 is ortho to the formyl group. This steric bulk destabilizes the planar aldehyde conformation, significantly shifting the equilibrium toward the cyclic lactol form to relieve steric strain.

  • Solvent Dependency: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, often broadening signals. In protic solvents (Methanol), the pseudo-acid can convert to a pseudo-ester (methoxy-phthalide) rapidly.

Troubleshooting & Validation Protocol

Do NOT discard the batch. Perform the following confirmation test:

  • Standard NMR: Run the sample in DMSO-

    
    . Look for the lactol proton (O-CH-OH) as a doublet or broad singlet near 6.8–7.2 ppm .
    
  • Base Shift Test: Add 1-2 drops of

    
     with trace 
    
    
    
    (or run in basic water). The base deprotonates the carboxylic acid, forcing the ring open to the carboxylate-aldehyde form. The aldehyde peak (~10 ppm) should reappear.
Mechanism Visualization

Tautomerism OpenForm Open Form (Aldehyde-Acid) Reactive to Nucleophiles CyclicForm Cyclic Form (3-Hydroxyphthalide) Dominant in Solid State OpenForm->CyclicForm Spontaneous Cyclization CyclicForm->OpenForm Base / Heat PseudoEster Pseudo-Ester (Methoxy-phthalide) Artifact in MeOH CyclicForm->PseudoEster + MeOH / H+

Figure 1: The dynamic equilibrium between the open aldehyde and cyclic lactol forms. The 3-Cl substituent heavily favors the Cyclic Form.

Module 2: Instability in Basic Media (Cannizzaro Reaction)

User Issue

"I attempted to dissolve the starting material in 1M NaOH for a condensation reaction. The solution turned yellow/brown, and after acidification, I recovered a mixture of two new spots on TLC, neither of which was the product."

Technical Diagnosis

You have triggered an intramolecular or intermolecular Cannizzaro Reaction .[1] Aromatic aldehydes with no


-hydrogens are prone to disproportionation in strong bases.[2] While the carboxylate anion (formed initially) usually protects against this by electron donation, the electron-withdrawing chlorine atom at position 3 activates the aldehyde carbon, making it susceptible to hydroxide attack even in the carboxylate form.

Reaction Pathway:



Preventative Protocol
  • Avoid Strong Bases: Do not use NaOH, KOH, or LiOH for dissolution if possible.

  • Use Mild Bases: If basic conditions are required for condensation, use Potassium Carbonate (

    
    )  or organic bases like Triethylamine (TEA)  or DIPEA .
    
  • Sequential Addition: If a strong base is mandatory for a subsequent step, add the nucleophile (e.g., amine) before the base to allow Schiff base formation to compete with the Cannizzaro pathway.

Module 3: Condensation Failures (Steric Inhibition)

User Issue

"I am trying to condense 3-chloro-2-formylbenzoic acid with hydrazine to form a phthalazinone. The reaction is sluggish and yields are <50%."

Technical Diagnosis

The Cyclic Lactol form (see Module 1) is electrophilically "masked." For the reaction to proceed, the ring must open.

  • Steric Hindrance: The 3-Chloro group sterically blocks the approach of the nucleophile to the carbonyl carbon.

  • Electronic Deactivation: The cyclic hemiacylal is more stable than the open aldehyde, increasing the activation energy required for the initial nucleophilic attack.

Optimization Guide
ParameterRecommendationRationale
Catalyst Acetic Acid (AcOH) or p-TsOH Acid catalysis protonates the lactol oxygen, facilitating ring opening and water elimination.
Solvent Ethanol or Acetic Acid Protic solvents assist in proton transfer. Reflux is often required to overcome the steric barrier of the 3-Cl group.
Temperature >80°C (Reflux) Room temperature is insufficient to shift the equilibrium and overcome steric hindrance.

Module 4: Impurity Profile & Storage

Common Impurities Table

When troubleshooting "bad" reactions, first characterize your starting material against these known degradation products.

Impurity NameStructure NoteOriginDetection (HPLC/TLC)
3-Chlorophthalic Acid Di-carboxylic acidAir oxidation of the aldehyde. Accelerated by light/moisture.[3]More polar (lower

) than parent.
3-Chlorophthalide Lactone (reduced form)Disproportionation (Cannizzaro) or over-reduction.Less polar (higher

).
Pseudo-methyl ester 3-methoxy-3-chlorophthalideArtifact of storing in Methanol.Distinct O-Me singlet in NMR (~3-4 ppm).
Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass (light sensitive).

  • Warning: Do not store in methanol or ethanol solutions for extended periods; they will form pseudo-esters.

Experimental Protocol: Quality Control via qNMR

To determine the exact purity and the ratio of Open vs. Cyclic forms (crucial for stoichiometry calculations).

  • Preparation: Weigh ~10 mg of 3-Chloro-2-formylbenzoic acid into a vial.

  • Internal Standard: Add ~5 mg of Maleic Acid (traceable standard).

  • Solvent: Dissolve in 0.6 mL DMSO-

    
      (dry).
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to ≥ 10 seconds (to account for slow relaxation of carboxylates).
      
    • Acquire 16–32 scans.

  • Integration:

    • Integrate the Maleic Acid alkene protons (singlet, ~6.2 ppm).

    • Integrate the Lactol proton (broad doublet/singlet, 6.8–7.2 ppm).

    • Integrate the Aldehyde proton (singlet, ~10.0–10.5 ppm) – Note: This may be <5% of the total integral.

  • Calculation: Sum the integrals of the Lactol and Aldehyde protons to calculate the total molar content relative to the standard.

References

  • Tautomerism of ortho-Formylbenzoic Acids

    • Source: Wheeler, D. D., Young, D. C., & Erley, D. S. (1957). "Reaction of Phthalaldehydic Acid with Amines." Journal of Organic Chemistry.
    • Relevance: Establishes the fundamental ring-chain equilibrium mechanism for this class of compounds.
    • URL:[Link]

  • Synthesis of Phthalazinones (Condensation Conditions)

    • Source: Zhang, M., et al. (2020).[4] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.

    • Relevance: Describes the synthesis and handling of highly substituted ortho-formyl benzoic acid deriv
    • URL:[Link]

  • Cannizzaro Reaction Mechanism

    • Source: Geissman, T. A. (1944). "The Cannizzaro Reaction."[1][2][5][6][7] Organic Reactions.[1][2][6][8][9][10][11]

    • Relevance: Definitive guide on the disproportionation of arom
    • URL:[Link]

  • Steric Effects in Ortho-Substituted Benzaldehydes

    • Source: Bowden, K., & Taylor, G. R. (1971). "Reactions of Carbonyl Compounds in Basic Solutions." Journal of the Chemical Society B.
    • Relevance: Explains the rate retardation and steric inhibition caused by ortho-chloro substituents.
    • URL:[Link]

Sources

Technical Support Center: 3-Chloro-2-formylbenzoic Acid (3-C-2-FBA)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Catalyst Selection & Process Optimization Guide Ticket ID: CHEM-SUP-76335 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Chameleon" Intermediate

3-Chloro-2-formylbenzoic acid (CAS: 76335-56-1) is not a static molecule. In solution, it exists in a dynamic equilibrium between its open aldehyde-acid form and its cyclic 3-hydroxyphthalide (lactol) form . This "chameleon" behavior is the primary source of experimental failure.

Your catalyst selection must not only drive the reaction but also control this equilibrium. This guide addresses the three most common workflows: Heterocycle Construction , Cross-Coupling , and Reductive Amination .

Module 1: Heterocycle Synthesis (Phthalazinones & Isoindolinones)

Primary Application: Synthesis of PARP inhibitors (e.g., Olaparib analogs) and antihypertensive agents.

The Challenge

Users often report "stalled" reactions where the intermediate hydrazone forms but fails to cyclize, or the starting material remains trapped in the unreactive lactol form.

Catalyst Selection Matrix
Target ProductReagentRecommended CatalystSolvent SystemMechanism
Phthalazinone Hydrazine / Hydrazine HydrateAcetic Acid (AcOH) (Stoichiometric or Solvent)EtOH or AcOH (Reflux)Acid-catalyzed dehydration of the hydrazone intermediate.
N-Substituted Phthalazinone Phenylhydrazinep-TsOH (5-10 mol%) or Montmorillonite K-10 Toluene / XyleneBrønsted acid drives water removal (Dean-Stark recommended).
Isoindolinone Primary AminesPt Nanowires or Ru/C (under H2)MeOH / WaterReductive amination followed by spontaneous lactamization.
Technical Workflow: Phthalazinone Cyclization

G Start 3-Cl-2-FBA (Lactol Form) Open Open Aldehyde Intermediate Start->Open Equilibrium (Heat/Base) Hydrazone Hydrazone Intermediate Open->Hydrazone + Hydrazine (Fast) Hydrazone->Start Reversible Hydrolysis Product 4-Chloro-1(2H)- phthalazinone Hydrazone->Product Cyclization (Rate Limiting) Cat: AcOH

Figure 1: The acid catalyst (AcOH) is critical for the final dehydration step (Red Arrow), preventing the reversion of the hydrazone to the stable lactol starting material.

Troubleshooting Guide (FAQ)

Q: Why is my yield <40% even after 24 hours at reflux?

  • Root Cause: The reaction is likely stuck at the hydrazone stage due to water accumulation.

  • Solution: Switch from ethanol to a higher boiling solvent (Toluene) and use a Dean-Stark trap with a catalytic amount of p-Toluenesulfonic acid (p-TsOH) . Removing water physically shifts the equilibrium toward the cyclized product.

Q: Can I use strong Lewis acids (e.g., AlCl3)?

  • Warning: Avoid strong Lewis acids. They often coordinate irreversibly with the nitrogen of the hydrazine/amine or the carboxylic acid, "poisoning" the reaction. Stick to Brønsted acids (AcOH, p-TsOH, TFA).

Module 2: Suzuki-Miyaura Cross-Coupling

Primary Application: Functionalizing the C-3 position (replacing the Chlorine).[1]

The Challenge

The C-3 Chlorine is an aryl chloride , which is inherently less reactive than bromides or iodides. Furthermore, it is ortho-substituted by the formyl group, creating significant steric hindrance. Standard Pd(PPh3)4 protocols will fail.

Protocol: Sterically Demanding Aryl Chloride Coupling
  • Pre-treatment (Highly Recommended): Convert the carboxylic acid to a methyl ester before coupling. The free acid can poison Pd catalysts and interfere with base solubility.

  • Catalyst System:

    • Pre-catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

    • Ligand: P(t-Bu)3 (Tri-tert-butylphosphine) or XPhos . You need an electron-rich, bulky ligand to facilitate oxidative addition into the unreactive C-Cl bond.

  • Base: K3PO4 (Potassium Phosphate) – gentle enough to preserve the aldehyde/ester but strong enough for the catalytic cycle.

Experimental Data: Catalyst Screening
Catalyst SystemLigand ClassYield (Methyl Ester Substrate)Notes
Pd(PPh3)4Aryl Phosphine< 5%Failed. Oxidative addition is too slow for Aryl-Cl.
Pd(OAc)2 / SPhosBuchwald Ligand82%Excellent turnover; SPhos tolerates the ortho-formyl group.
Pd2(dba)3 / P(t-Bu)3Alkyl Phosphine91% Gold Standard. High electron density boosts oxidative addition.
Ni(COD)2 / PCy3Nickel(0)65%Viable alternative, but sensitive to air/moisture.
Decision Logic: Coupling Strategy

Suzuki Start Substrate: 3-Cl-2-FBA Check Is Acid Protected (Ester)? Start->Check Yes Yes (Ester) Check->Yes Preferred No No (Free Acid) Check->No Risky RouteA Use Pd2(dba)3 + P(t-Bu)3 Base: K3PO4 Solvent: Toluene/Water Yes->RouteA High Yield Pathway RouteB Use Pd(OAc)2 + XPhos Base: K2CO3 (3 eq) Solvent: n-Butanol No->RouteB Water-Soluble Protocol

Figure 2: Esterification prior to coupling (Left Path) significantly expands catalyst compatibility and yield.

Module 3: Reductive Amination (Selectivity Control)
The Challenge

When reacting 3-C-2-FBA with an amine and a reducing agent (e.g., NaBH4), you risk reducing the aldehyde to an alcohol (forming the phthalide) instead of forming the amine.

Protocol for Chemoselectivity
  • Step 1 (Imine Formation): React 3-C-2-FBA with the amine in MeOH without the reducing agent first. Add Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid / water scavenger. This "locks" the aldehyde into the imine form.

  • Step 2 (Reduction): Only after 2 hours, add the reducing agent.

  • Reagent Choice: Use NaBH(OAc)3 (Sodium triacetoxyborohydride) instead of NaBH4. It is milder and will not reduce the remaining aldehyde/lactol equilibrium species as aggressively as NaBH4.

References
  • Phthalazinone Synthesis via Acid Catalysis

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents.[2]

    • URL:[Link]

  • Suzuki Coupling on Aryl Chlorides (Ligand Selection)

    • Source: Organic Chemistry Portal
    • Title: Pd2(dba)3/P(t-Bu)3 catalyzes Suzuki cross-coupling of arylboronic acids with aryl chlorides.[3]

    • URL:[Link]

  • General Reactivity of Phthalaldehydic Acids

    • Source: Yoneda Labs / Practical Guides
    • Title: Suzuki-Miyaura cross-coupling: Practical Guide (Mechanistic insights on Pd cycles).
    • URL:[Link]

  • Isoindolinone Formation (Reductive Cyclization)

    • Source: ResearchG
    • Title: Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid.[4]

    • URL:[Link]

Sources

Technical Support Center: Stabilizing 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Critical Handling Protocols for 3-Chloro-2-formylbenzoic Acid (CAS: 76241-78-2)

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent NMR data, unexpected melting point shifts, or yield losses during the workup of 3-Chloro-2-formylbenzoic acid (3-C-2-FBA) .

This compound presents a unique challenge: it is not always decomposing when you think it is.

This guide distinguishes between phantom decomposition (reversible ring-chain tautomerism) and true chemical degradation (oxidation/disproportionation). It provides self-validating protocols to ensure the integrity of your intermediate.

Part 1: The "Phantom" Decomposition (Ring-Chain Tautomerism)

The Issue: "I synthesized 3-C-2-FBA, but the proton NMR in CDCl₃ shows no distinct aldehyde peak (~10 ppm), and the IR carbonyl stretch is shifted. Has my product oxidized?"

The Technical Reality: Likely not.[1] Ortho-formylbenzoic acids exist in a dynamic equilibrium between the open aldehyde-acid form and the cyclic hydroxyphthalide (lactol) form. The 3-chloro substituent, being electron-withdrawing, can influence this equilibrium, often favoring the cyclic lactol in non-polar solvents.

Visualizing the Equilibrium

The following diagram illustrates the reversible tautomerization versus the irreversible degradation pathways.

Tautomerism OpenForm Open Form (Aldehyde-Acid) Reactive Electrophile CyclicForm Cyclic Form (3-Hydroxyphthalide) Stable Lactol OpenForm->CyclicForm  Reversible Tautomerism (Solvent/pH Dependent)   Oxidation 3-Chlorophthalic Acid (Irreversible Oxidation) OpenForm->Oxidation  [O] (Air/Peroxides)   Cannizzaro Disproportionation (Alcohol + Di-acid) OpenForm->Cannizzaro  OH- (Strong Base)  

Figure 1: The central equilibrium of 3-Chloro-2-formylbenzoic acid. The cyclic lactol is often the dominant species in solid state or non-polar solution, mimicking decomposition.

Troubleshooting Tautomerism
ObservationDiagnosisVerification Protocol
Missing CHO peak in NMR Product is in Cyclic Lactol form.Solvent Shift Test: Run NMR in DMSO-d₆ . The strong H-bonding capacity of DMSO often disrupts the intramolecular cyclization, revealing the open aldehyde peak (~10 ppm) and the carboxylic acid proton.
Two sets of peaks Slow exchange on NMR timescale.D₂O Shake: Add a drop of D₂O. Hydroxyl/Acid protons will exchange (disappear), simplifying the spectrum and confirming the presence of the lactol -OH.
Unexpected MP Crystal lattice variation.The open and cyclic forms crystallize differently. Verify identity via LC-MS (looking for M-H or M+H) rather than relying solely on melting point.
Part 2: True Decomposition (Prevention & Recovery)

While tautomerism is reversible, oxidation and Cannizzaro disproportionation are not.

1. The Cannizzaro Trap (Base Sensitivity)

Risk: In the presence of strong bases (NaOH, KOH), 3-C-2-FBA undergoes self-disproportionation to 3-chloro-2-(hydroxymethyl)benzoic acid and 3-chlorophthalic acid.

  • Mechanism: The nucleophilic hydroxide attacks the aldehyde (if open), transferring a hydride to a second molecule.[2][3]

  • Prevention:

    • Avoid Strong Bases: Use weak bases like NaHCO₃ or K₂CO₃ if neutralization is required.

    • Temperature Control: If basic conditions are unavoidable, maintain T < 0°C to kinetically inhibit the hydride transfer.

2. Oxidative Degradation

Risk: The aldehyde moiety is susceptible to autoxidation to the dicarboxylic acid (3-chlorophthalic acid).

  • Prevention:

    • Inert Atmosphere: Store under Argon or Nitrogen.

    • Peroxide Scavenging: Ensure ethers (THF, Dioxane) used in processing are peroxide-free.

Part 3: Storage & Handling Specifications

Use this table to determine the optimal environment for your compound.

ParameterSpecificationTechnical Rationale
Storage Temp -20°C Inhibits thermal decarboxylation and slows autoxidation kinetics.
Atmosphere Argon/Nitrogen Essential. Excludes atmospheric oxygen.[2][4]
Container Amber Glass Prevents photo-initiated radical formation which accelerates aldehyde oxidation.
Desiccation Required Moisture promotes hydrolysis of any anhydride impurities or shifts the lactol equilibrium.
Compatible Solvents DCM, DMSO, AcetonitrileDCM favors the cyclic form (good for stability). DMSO favors the open form (good for reactivity).
Incompatible Solvents Alcohols (MeOH, EtOH)Risk of forming pseudo-esters (acetals) via reaction with the lactol hydroxyl group.
Part 4: Frequently Asked Questions (FAQs)

Q1: I need to perform a reductive amination on the aldehyde. Will the cyclic form react? A: Yes. The equilibrium is dynamic. As the open aldehyde form reacts with your amine to form the imine (Schiff base), Le Chatelier's principle drives the cyclic lactol to open, replenishing the reactive aldehyde.

  • Tip: Use a slightly acidic buffer (pH 5-6) or a Lewis acid catalyst to promote ring opening and imine formation.

Q2: My LC-MS shows a split peak. Is this an impurity? A: Check the mass spectrum of both peaks. If they have the identical Mass-to-Charge (m/z) ratio (typically [M-H]⁻ = 197 for C₈H₅ClO₃), it is likely the separation of the tautomers on the column. This is common in reverse-phase chromatography where the polarities of the acid and lactol differ.

Q3: How do I re-purify 3-C-2-FBA if it has partially oxidized? A:

  • Dissolve the crude solid in saturated NaHCO₃ (weak base avoids Cannizzaro).

  • Filter off any non-acidic impurities.

  • Acidify carefully with cold HCl to pH ~2.

  • Extract immediately with Ethyl Acetate .

  • Crucial: Wash the organic layer with a reducing agent like 10% NaHSO₃ (Sodium Bisulfite) to remove any oxidative byproducts, then dry and concentrate.

References
  • Ring-Chain Tautomerism in o-Formylbenzoic Acids

    • Jones, P. R., & Desio, P. J. (1965). The structure of o-formylbenzoic acid. The Journal of Organic Chemistry, 30(12), 4293-4294.

    • Note: Establishes the fundamental equilibrium between the aldehyde-acid and hydroxyphthalide forms.
  • Cannizzaro Reaction Mechanism

    • Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94.

    • Note: Defines the base-mediated disproportion
  • Synthesis and Hydrolysis Context

    • Japan Patent JPH08127553A. (1996). Production of formyl benzoic acid.[5][6]

    • Note: Describes the hydrolysis of chlorinated precursors and the stability of the resulting formyl benzoic acid deriv
  • General Stability of Benzoic Acid Derivatives

    • Srivastava, A., et al. (2012). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 217, 177-184.

    • Note: Provides thermal stability limits for benzoic acid derivatives.[7]

Sources

Dichloromethylbenzoyl chloride can be hydrolyzed in a sulforane solvent to produce formylbenzoic acid with high purity and yield

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis of Formylbenzoic Acid via Sulfolane-Mediated Hydrolysis Audience: Process Chemists, R&D Scientists, and Drug Development Engineers Status: Active | Version: 2.4

Process Overview & Mechanism

The Chemistry

The conversion of 4-(dichloromethyl)benzoyl chloride (DMBC) to 4-formylbenzoic acid (FBA) is a dual-hydrolysis reaction.

  • Phase I (Rapid): Hydrolysis of the acyl chloride (

    
    ) to the carboxylic acid. This occurs readily upon contact with water.[1][2]
    
  • Phase II (Rate-Limiting): Hydrolysis of the gem-dichloride (

    
    ) to the aldehyde (
    
    
    
    ). This step is kinetically demanding and requires elevated temperatures (
    
    
    ), which makes sulfolane (b.p.
    
    
    ) the ideal solvent. It allows the reaction to proceed at atmospheric pressure while maintaining solubility of the organic intermediates.
Reaction Pathway Diagram

The following diagram illustrates the reaction cascade and potential failure points (impurities).

ReactionPathway Start 4-(Dichloromethyl) benzoyl chloride (Starting Material) Inter 4-(Dichloromethyl) benzoic acid (Intermediate) Start->Inter +H2O, -HCl (Fast, Exothermic) Product 4-Formylbenzoic Acid (Target Product) Inter->Product +H2O, -2HCl Sulfolane, 110-130°C Impurity2 Monochloro Intermediate (Incomplete Rxn) Inter->Impurity2 Low Temp or Insufficient Time Impurity1 Terephthalic Acid (Over-Oxidation) Product->Impurity1 Oxidation (If O2 present)

Figure 1: Step-wise hydrolysis pathway. The transformation from Intermediate to Product requires sustained heat and efficient HCl removal, facilitated by the sulfolane solvent matrix.

Standard Operating Procedure (SOP)

Objective: Produce >98% purity 4-Formylbenzoic Acid.

ParameterSpecificationRationale
Solvent Sulfolane (Anhydrous)High boiling point; solubilizes DMBC; chemical stability.
Temperature

Required to activate the gem-dichloride hydrolysis.
Water Stoichiometry 3.5 - 5.0 eqExcess required to drive equilibrium and manage HCl.
Catalyst ZnCl

(Optional)
Lewis acids can accelerate Phase II hydrolysis.
Protocol Steps
  • Dissolution: Charge the reactor with Sulfolane. Add DMBC under nitrogen atmosphere. Stir until dissolved.

  • Phase I Hydrolysis: Heat to

    
    . Add the first charge of water (1.1 eq) slowly. Caution: Vigorous HCl evolution.
    
  • Phase II Hydrolysis: Ramp temperature to

    
     . Add remaining water (3-4 eq) dropwise over 2 hours.
    
    • Note: Maintaining a slow water addition rate at high temperature prevents phase separation and ensures immediate reaction of water with the gem-dichloride.

  • Aging: Hold at

    
     for 3–5 hours. Monitor HCl off-gassing.
    
  • Workup (Crystallization):

    • Cool the mixture to

      
      .
      
    • Add a large excess of cold water (ratio 1:3 reaction mass to water).

    • Cool further to

      
      . The 4-FBA will precipitate (Sulfolane remains in the aqueous filtrate).
      
  • Isolation: Filter the solid. Wash cake with water to remove residual sulfolane and HCl. Dry under vacuum at

    
    .
    

Troubleshooting Guide (Q&A)

Category: Yield & Conversion Issues

Q: My HPLC shows a large peak at RRT 1.1 (relative to product). What is it, and how do I get rid of it? A: This is likely the monochloro-intermediate (4-chloromethylbenzoic acid).

  • Cause: The reaction was terminated too early or the temperature was too low (

    
    ). The gem-dichloride did not fully hydrolyze.
    
  • Fix: Extend the "Aging" phase by 2 hours. Ensure the internal temperature is strictly maintained above

    
    . If the problem persists, add a catalytic amount of Zinc Chloride (
    
    
    
    , 0.5 mol%) to accelerate the halide exchange.

Q: The product yield is significantly lower than expected (<70%), but purity is okay. A: You are likely losing product in the filtrate (mother liquor).

  • Cause: 4-FBA has partial solubility in sulfolane/water mixtures, especially if the sulfolane ratio is high.

  • Fix: Increase the volume of water used during the precipitation step (Step 5). Ensure the final crystallization temperature is below

    
    .
    
Category: Impurity & Color Profile[3]

Q: The final product is yellow/brown instead of off-white. A: This indicates thermal degradation of sulfolane or polymerization of the aldehyde.

  • Cause: Reaction temperature exceeded

    
     or "hot spots" occurred in the reactor.
    
  • Fix: Check reactor agitation efficiency. Sulfolane is viscous; poor mixing causes localized overheating. Ensure the nitrogen blanket is active to prevent oxidative darkening.

Q: I see Terephthalic Acid (TPA) impurities (>1.0%). A: TPA is the over-oxidized byproduct.

  • Cause: Presence of oxygen during the high-temperature hydrolysis step. Aldehydes oxidize easily to acids in air.

  • Fix: Sparge the sulfolane with nitrogen prior to use and maintain a positive nitrogen pressure throughout the reaction.

Category: Operational Hazards

Q: We are experiencing severe corrosion on the reactor baffles. A: Hydrolysis of DMBC generates 3 moles of HCl for every 1 mole of product.

  • Cause: Using 304/316 Stainless Steel. At

    
    , wet HCl is extremely aggressive.
    
  • Fix: You must use Glass-Lined Reactors (GLR) or Hastelloy C-276 equipment. Standard stainless steel is incompatible with this process.

Frequently Asked Questions (FAQ)

Q: Why use Sulfolane? Can't we use DMF or DMSO? A: While DMF and DMSO are polar aprotic, they are less suitable for this specific reaction.

  • DMF: Hydrolyzes at high temperatures in acidic media, contaminating your product with dimethylamine.

  • DMSO: Can act as an oxidant (Swern-type activity) or decompose violently at high temperatures with acid chlorides.

  • Sulfolane: Is thermally stable up to

    
     and chemically inert to strong acids like HCl, making it the safest and most robust choice [1].
    

Q: How do I remove residual Sulfolane from the final crystal? A: Sulfolane is water-miscible. A thorough wash of the filter cake with warm water (


) followed by a cold water displacement wash is usually sufficient. If strict limits apply (ppm level), a recrystallization from water/methanol may be required.

Q: Can I recover and reuse the Sulfolane? A: Yes. The filtrate consists of Water, HCl, and Sulfolane.

  • Neutralize the HCl with caustic soda (NaOH).

  • Distill off the water.

  • Vacuum distill the remaining Sulfolane (b.p.

    
     at atm, significantly lower under vacuum).[3] Note that salt accumulation from neutralization can complicate the pot residue [2].
    

References

  • Tilstam, U. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent.[4] Organic Process Research & Development.

  • Chevron Phillips Chemical. (2023). Sulfolane Technical Data Sheet & Solvent Applications.

  • Mitsubishi Gas Chemical Co. (1996). Production of Formylbenzoic Acid via Hydrolysis in Sulfolane. Patent JPH08127553A.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12127, 4-Formylbenzoic acid.

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Chloro-2-Formylbenzoic Acid vs. 2-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Chloro-2-formylbenzoic acid versus its parent compound, 2-Formylbenzoic acid (Phthalaldehydic acid). It focuses on the mechanistic implications of the ortho-chloro substituent on ring-chain tautomerism, nucleophilic addition kinetics, and heterocycle synthesis.

Executive Summary

While 2-Formylbenzoic acid (2-FBA) is a ubiquitous scaffold for phthalazinone and isoindolinone synthesis, its derivative 3-Chloro-2-formylbenzoic acid (3-Cl-2-FBA) introduces a critical steric and electronic bias. The presence of a chlorine atom at the C3 position (adjacent to the formyl group) significantly alters the ring-chain tautomeric equilibrium , favoring the cyclic lactol form, and imposes a steric blockade that retards initial nucleophilic attack at the aldehyde. This guide outlines the necessary protocol adjustments to overcome these kinetic barriers.

Structural & Electronic Landscape

The "Chameleon" Equilibrium (Ring-Chain Tautomerism)

Both compounds exist in a dynamic equilibrium between an acyclic aldehyde-acid and a cyclic hydroxy-phthalide (lactol).[1] This equilibrium dictates reactivity: the acyclic form is required for Schiff base formation, while the cyclic form behaves like a pseudo-anhydride.[1]

  • 2-Formylbenzoic Acid: In solution, it exists primarily as the cyclic lactol (3-hydroxyphthalide), but the energy barrier to ring-opening is low, allowing rapid reaction with nucleophiles.

  • 3-Chloro-2-formylbenzoic Acid: The C3-Chloro substituent exerts a "Gem-Dialkyl" like effect (Thorpe-Ingold effect).[1] The steric bulk of the chlorine atom compresses the bond angles, thermodynamically favoring the closed cyclic lactol form to relieve steric strain between the formyl oxygen and the chlorine.

Implication: 3-Cl-2-FBA is "lazier" in initial nucleophilic attack steps compared to 2-FBA, often requiring higher reaction temperatures or Lewis acid catalysis to drive the ring-opening.

Visualization of Tautomeric Sterics

Tautomerism OpenForm Open Form (Aldehyde-Acid) CyclicForm Cyclic Form (3-Hydroxyphthalide) OpenForm->CyclicForm Fast Cyclization CyclicForm->OpenForm Slow Ring Opening StericBlock 3-Cl Steric Hindrance StericBlock->OpenForm Destabilizes StericBlock->CyclicForm Favors

Figure 1: The 3-Chloro substituent (Red) shifts the equilibrium toward the cyclic lactol (Green), reducing the concentration of the reactive open aldehyde.

Comparative Reactivity Profiles

Nucleophilic Addition (Synthesis of Phthalazinones)

The most common application for both scaffolds is the condensation with hydrazine derivatives to form phthalazinones (e.g., Olaparib intermediates).[1]

Feature2-Formylbenzoic Acid (2-FBA)3-Chloro-2-formylbenzoic Acid
Primary Electrophile Aldehyde Carbon (Unobstructed)Aldehyde Carbon (Sterically Shielded)
Rate Limiting Step Dehydration / CyclizationInitial Nucleophilic Attack (Schiff Base)
Preferred Solvent Ethanol/Methanol (Reflux)Acetic Acid or Ethanol + Acid Catalyst
Typical Yield 85-95%70-80% (Requires optimization)
Regioselectivity N/A (Symmetrical if hydrazine is R-NH-NH2?)High. Cl directs attack away from C3.[1]
Oxidation and Reduction
  • Oxidation: 2-FBA is easily oxidized to phthalic anhydride/acid.[1] 3-Cl-2-FBA is more resistant to autoxidation due to the steric protection of the aldehyde hydrogen.

  • Reduction: Reduction to the corresponding benzyl alcohol (phthalide) requires stronger reducing agents for the 3-Cl derivative due to the stability of the lactol form.

Experimental Protocols

Case Study: Synthesis of Phthalazin-1(2H)-one Scaffolds

Objective: Compare the synthesis of Phthalazin-1(2H)-one (from 2-FBA) vs. 5-Chlorophthalazin-1(2H)-one (from 3-Cl-2-FBA).

Protocol A: Standard Synthesis (2-FBA)
  • Dissolution: Dissolve 10.0 mmol of 2-formylbenzoic acid in 20 mL of Ethanol (EtOH).

  • Addition: Add 12.0 mmol (1.2 eq) of Hydrazine Hydrate (64%) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours . A white precipitate typically forms within 30 minutes.[1]

  • Workup: Cool to 0°C. Filter the solid. Wash with cold EtOH (2 x 5 mL).[1]

  • Result: White crystalline solid. Yield: ~92%.

Protocol B: Sterically Modified Synthesis (3-Cl-2-FBA)

Note: The standard protocol often results in incomplete conversion for the 3-Cl derivative due to the stable lactol.

  • Dissolution: Dissolve 10.0 mmol of 3-chloro-2-formylbenzoic acid in 20 mL of Glacial Acetic Acid (AcOH).

    • Why AcOH? The acidic medium protonates the carbonyl, increasing electrophilicity to counteract steric hindrance, and promotes the ring-opening of the lactol.

  • Addition: Add 15.0 mmol (1.5 eq) of Hydrazine Hydrate slowly. (Exothermic reaction).[1]

  • Reflux: Heat to reflux (118°C) for 4-6 hours . Monitor by TLC (the starting material lactol spot is persistent).[1]

  • Workup: Pour the hot reaction mixture into 100 mL of ice water. Stir for 30 minutes to precipitate the product.

  • Purification: Filter the crude solid. Recrystallize from DMF/Water or Ethanol.[1]

  • Result: Off-white/yellowish solid.[1] Yield: ~75%.[1]

    • Regiochemistry: The product is 5-chlorophthalazin-1(2H)-one (Cl is adjacent to the bridgehead carbon C4a, corresponding to the original C3 position).

Mechanistic Pathway & Troubleshooting

The formation of the phthalazinone ring involves a condensation followed by a cyclization.[1] For 3-Cl-2-FBA, the initial attack of hydrazine on the aldehyde is the bottleneck.

Mechanism cluster_0 Critical Control Point Start 3-Chloro-2-formylbenzoic acid (Lactol Form) Open Open Aldehyde Intermediate (Transient) Start->Open Acid Catalysis (Slow) Reagent Hydrazine (H2N-NH2) Reagent->Open Attack Schiff Hydrazone Intermediate Open->Schiff -H2O (Steric Hindrance) Product 5-Chlorophthalazin-1(2H)-one Schiff->Product Cyclization (-H2O)

Figure 2: The conversion of the lactol to the open aldehyde (Red arrow) is the rate-limiting step for the 3-Chloro derivative, requiring acid catalysis.

Troubleshooting Guide
IssueCauseSolution
Low Yield (<50%) Incomplete ring opening of lactol.Switch solvent from EtOH to AcOH or n-Butanol with catalytic HCl.[1]
Sticky Solid Mixed anhydride formation.[1]Ensure excess hydrazine is used (1.5 eq) to consume all intermediate.[1]
Wrong Regioisomer (If using substituted hydrazine R-NH-NH2)The 3-Cl group directs the R-NH- group to the acid carbonyl first due to aldehyde blocking. Verify by NOE NMR.

References

  • PubChem. (2025).[1] 2-Formylbenzoic acid (Compound Summary).[1][2][3] National Library of Medicine.[1] [Link]

  • PubChem. (2025).[1] 3-Chlorobenzoic acid (Structural Analog Data).[1] National Library of Medicine.[1] [Link]

  • ScienceDirect. (2012).[1] Synthesis of Phthalazinones via Phthalaldehydic Acid Derivatives.[1][4] Tetrahedron Letters.[1] [Link]

  • Organic Syntheses. (1955).[1] Phthalaldehydic Acid (2-Formylbenzoic Acid) Preparation and Reactivity.[1] Org.[1][5][6][7] Synth. Coll. Vol. 3. [Link]

  • ARKIVOC. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid.[1] Arkat USA.[1] [Link]

Sources

Reactivity Comparison of 3-Chloro-2-formylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-Formylbenzoic acid (phthalaldehydic acid) is a bifunctional building block existing in a dynamic equilibrium between its open aldehyde form and its cyclic lactol form (3-hydroxyphthalide). The introduction of a chlorine substituent disrupts this equilibrium and alters downstream reactivity through distinct steric and electronic mechanisms depending on its position.[1][2]

This guide analyzes the 3-chloro-2-formylbenzoic acid isomer (Cl adjacent to the formyl group) and compares its reactivity profile against its regioisomers (4-, 5-, and 6-chloro).

The Isomer Landscape

We utilize standard IUPAC numbering for benzoic acid derivatives: C1=COOH, C2=CHO .[1][2]

  • 3-Chloro Isomer: Chlorine at C3 (Ortho to Formyl).[2] Key Feature: Steric shielding of the aldehyde.[1][2]

  • 6-Chloro Isomer: Chlorine at C6 (Ortho to Carboxyl).[2] Key Feature: Ortho-effect acidity enhancement and conformational twisting.[2]

  • 4- and 5-Chloro Isomers: Chlorine at C4/C5 (Meta/Para).[2] Key Feature: Primarily electronic influence (inductive withdrawal) with minimal steric interference.[1][2]

Mechanistic Analysis: The Reactivity Triad

A. Ring-Chain Tautomerism

The core reactivity is governed by the stability of the cyclic lactol versus the open aldehyde.[1][2]


[1]
  • 3-Chloro (The Target): The chlorine atom at C3 exerts a strong -I (inductive) effect on the adjacent aldehyde carbon, increasing its electrophilicity. However, it also imposes significant steric strain on the closed lactol ring.[1][2]

    • Result: The equilibrium often shifts towards the open form compared to the unsubstituted parent, as the open aldehyde relieves the steric clash between the Cl and the hydroxyl group in the lactol.[1]

  • 6-Chloro: The chlorine at C6 interacts with the carboxyl group.[2] Through the ortho-effect , it forces the carboxyl group out of planarity with the benzene ring.[1]

    • Result: This twist aligns the carboxylate oxygen for attack on the aldehyde, often stabilizing the lactol form .[1]

B. Nucleophilic Attack (Isoindolinone Synthesis)

In the synthesis of isoindolinones (reaction with primary amines), the initial step is the nucleophilic attack of the amine on the aldehyde (or lactol) carbon.[1]

  • 3-Chloro: The C3-chlorine creates a "steric gate" protecting the aldehyde carbon.

    • Consequence: Reaction rates with bulky amines are significantly slower.[1][2] Higher temperatures or Lewis acid catalysts are often required to drive imine formation.[1][2]

  • Remote Isomers (4-/5-Chloro): These lack steric hindrance.[2] The electron-withdrawing chlorine activates the aldehyde, leading to faster reaction kinetics and higher yields under mild conditions.[1]

C. Acidity and Anion Stability[1]
  • 6-Chloro: Exhibits the highest acidity (

    
    ) due to the ortho-effect (steric inhibition of resonance and inductive stabilization of the carboxylate).
    
  • 3-Chloro: Acidity is enhanced relative to benzoic acid (

    
    ) solely by the inductive effect, but less so than the 6-chloro isomer.
    

Comparative Performance Data

Feature3-Chloro-2-formylbenzoic acid 6-Chloro-2-formylbenzoic acid 4-/5-Chloro Isomers
Position of Cl Ortho to CHO (C3)Ortho to COOH (C6)Meta/Para to functional groups
Dominant Effect Steric Hindrance @ AldehydeOrtho-Effect / Ring TwistElectronic Activation (-I)
Lactol Stability Low (Favors Open Form)High (Favors Cyclic Form)Moderate
Reactivity w/ Amines Slow / Low Yield (Steric block)Moderate (Lactol opening required)High / Excellent Yield
Acidity (

)
Moderate (~3.8)High (~2.[1][2]9)Moderate (~3.[1][2]9)
Recrystallization Difficult (Oiling out common)Forms stable crystals (Lactol)Standard crystalline solids

Visualizing the Reactivity Pathways[1]

The following diagram illustrates the divergent pathways for the 3-chloro isomer versus the 6-chloro isomer during isoindolinone synthesis.

ReactivityComparison cluster_3Cl 3-Chloro Isomer (Steric Block) cluster_6Cl 6-Chloro Isomer (Lactol Stability) Start 2-Formylbenzoic Acid Derivative Cl3_Open Open Aldehyde (Cl shields C=O) Start->Cl3_Open Cl @ C3 Cl6_Lactol Cyclic Lactol (Stabilized) Start->Cl6_Lactol Cl @ C6 Cl3_Imine Imine Intermediate (Slow Formation) Cl3_Open->Cl3_Imine R-NH2 (High Steric Barrier) Cl3_Product 3-Chloro-Isoindolinone (Lower Yield) Cl3_Imine->Cl3_Product Cyclization Cl6_Open Transient Open Form Cl6_Lactol->Cl6_Open Equilibrium Cl6_Product 6-Chloro-Isoindolinone (Good Yield) Cl6_Open->Cl6_Product R-NH2 (Fast)

Caption: Mechanistic divergence: The 3-chloro isomer faces a steric barrier during amine attack, while the 6-chloro isomer proceeds via a stabilized lactol intermediate.

Experimental Protocol: Optimized Isoindolinone Synthesis

Target: Synthesis of N-Benzyl-4-chloroisoindolin-1-one (from 3-chloro-2-formylbenzoic acid). Note: The "4-chloro" in the product name arises because C3 in the starting acid becomes C4 in the isoindolinone ring system.

Rationale: Due to the steric hindrance of the 3-chloro group, this protocol utilizes microwave irradiation and a polar protic solvent to accelerate the rate-determining imine formation step.

Materials
  • 3-Chloro-2-formylbenzoic acid (1.0 equiv)

  • Benzylamine (1.2 equiv)[1][2]

  • Ethanol (EtOH) or 2-Propanol (0.5 M concentration)

  • Catalyst: Acetic Acid (5 mol%) - Crucial for protonating the sterically crowded carbonyl.

Step-by-Step Methodology
  • Dissolution: In a microwave-safe vial, dissolve 1.0 mmol of 3-chloro-2-formylbenzoic acid in 2.0 mL of EtOH. Observation: The solution may appear slightly cloudy due to lactol insolubility; sonicate if necessary.[1][2]

  • Amine Addition: Add 1.2 mmol of benzylamine dropwise.

    • Checkpoint: An exotherm indicates salt formation (ammonium carboxylate).[1][2] This is normal.

  • Catalysis: Add 5 mol% glacial acetic acid.

  • Reaction (Microwave): Seal the vial and irradiate at 110°C for 20 minutes .

    • Alternative (Thermal): Reflux in EtOH for 4–6 hours. The 3-chloro isomer requires longer reflux times compared to the 4-chloro isomer (typically 1–2 hours).

  • Work-up: Cool to room temperature. The product often precipitates upon cooling.[1][2]

    • If no precipitate: Concentrate to 50% volume and add cold water.[1][2]

  • Purification: Filter the solid and wash with cold hexanes/ether (1:1). Recrystallize from EtOH/Water.[1][2]

Self-Validating Quality Control
  • TLC Monitoring: Use 50% EtOAc/Hexane. The starting material (acid) will streak near the baseline; the product (isoindolinone) will appear as a distinct spot at

    
    .
    
  • NMR Verification: Look for the disappearance of the aldehyde proton (or lactol CH) at

    
     10.5 / 6.8 ppm and the appearance of the benzylic methylene singlet (
    
    
    
    4.8 ppm) and the lactam CH
    
    
    (
    
    
    4.2 ppm).[1]

References

  • Zhang, J., et al. (2025).[1][2][3] An iridium-catalyzed reductive lactamization enables a sustainable and efficient method for the synthesis of structurally diverse phthalimidines from 2-formylbenzoic acid. Journal of Organic Chemistry. Link[1][2]

  • Gundogdu, et al. (2025).[1][2] Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. NIH / PubMed Central.[1][2] Link

  • ChemSrc. (2025).[1][2] 3-Chloro-2-hydroxybenzoic acid and related isomers: Physical Properties and Safety Data. Link

  • PubChem. (2025).[1][2] 3-Chlorobenzoic Acid and Derivatives: Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Organic Chemistry Portal. (2021). Synthesis of Isoindolinones from 2-formylbenzoic acid. Link

Sources

Chromatographic Separation of 3-Chloro-2-formylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative technical approach for the chromatographic separation of 3-Chloro-2-formylbenzoic acid (CFBA) and its positional isomers. This separation is critical in pharmaceutical intermediate synthesis, particularly where regio-purity dictates the yield of downstream cyclization reactions (e.g., isoindolinone formation).

Content Type: Publish Comparison Guide Target Audience: Senior Researchers, Process Chemists, and Analytical Scientists.

Executive Summary & Challenge Definition

The separation of 3-Chloro-2-formylbenzoic acid (CAS: 76135-73-0) from its regioisomers (e.g., 2-chloro-3-formyl, 4-chloro-2-formyl) presents a dual challenge:

  • Structural Similarity: Isomers possess nearly identical hydrophobicities (

    
    ) and overlapping pKa values (approx. 3.0–3.5), rendering standard C18 alkyl-chain discrimination inefficient.
    
  • Chemical Reactivity: The ortho-formyl and carboxylic acid groups can form cyclic pseudo-acid structures (lactols) or react with protic solvents (hemiacetals), leading to peak splitting or on-column degradation.

This guide compares two validated separation strategies: Enhanced Selectivity Reverse Phase (RP-HPLC) using phenyl-based stationary phases, and Supercritical Fluid Chromatography (SFC) .

Isomer Profile & Separation Strategy

The primary impurities in the synthesis of 3-chloro-2-formylbenzoic acid (often via lithiation of 3-chlorobenzoic acid or oxidation of 3-chloro-2-methylbenzoic acid) are positional isomers.

CompoundStructure KeySeparation Challenge
3-Chloro-2-formylbenzoic acid TargetOrtho-substituted; potential for intramolecular H-bonding.
2-Chloro-3-formylbenzoic acid RegioisomerSteric bulk shifts; different dipole moment.
4-Chloro-2-formylbenzoic acid RegioisomerPara-chloro position alters

-electron density.
3-Chloro-benzoic acid Starting MaterialLacks formyl group; easily separated by hydrophobicity.
Method Development Decision Tree

The following logic flow dictates the selection of the optimal stationary phase based on the specific isomeric mixture.

MethodSelection Start Start: Isomer Mixture CheckSolubility Check Solubility & Stability (Aldehyde reactivity) Start->CheckSolubility Decision1 Is sample stable in Methanol? CheckSolubility->Decision1 RP_Biphenyl Method A: RP-HPLC (Biphenyl Column) Target: Pi-Pi Selectivity Decision1->RP_Biphenyl Yes (Preferred) SFC_Torus Method B: SFC (2-PIC or Diol Column) Target: Orthogonal Selectivity Decision1->SFC_Torus No (or High Throughput needed) RP_C18 Standard C18 (Insufficient for Regioisomers) RP_Biphenyl->RP_C18 If resolution < 1.5

Figure 1: Decision matrix for selecting the chromatographic mode. Biphenyl phases are prioritized for their ability to distinguish electron density distributions in aromatic isomers.

Comparative Methodology

Method A: RP-HPLC with Biphenyl Stationary Phase (Recommended)

Standard C18 columns rely on hydrophobic subtraction, which often fails to resolve positional isomers of chlorinated aromatics. Biphenyl or Phenyl-Hexyl phases utilize


 interactions. The electron-withdrawing chlorine atom alters the 

-cloud density differently depending on its position (ortho/meta/para), creating distinct retention mechanisms on phenyl-based columns.
Protocol 1: Biphenyl RP-HPLC
  • Column: Kinetex Biphenyl or equivalent (2.6 µm, 100 Å, 150 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to keep acid protonated).

  • Mobile Phase B: Methanol (Promotes stronger

    
     interactions than Acetonitrile).
    
  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% -> 70% B

    • 15-18 min: 70% B

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Control is critical; higher temps reduce

    
     selectivity).
    
  • Detection: UV @ 230 nm (Chlorobenzene absorbance max) and 254 nm.

Scientific Rationale: The use of Methanol is crucial. Aprotic solvents like Acetonitrile form a "pi-shield" over the phenyl stationary phase, dampening the selective interaction. Methanol allows the analyte's aromatic ring to interact directly with the biphenyl ligands [1].

Method B: Supercritical Fluid Chromatography (SFC)

For high-throughput screening or when isomers co-elute on RP-HPLC, SFC offers orthogonal selectivity. The separation is driven by hydrogen bonding and dipole interactions with the "sub-critical" CO2/modifier mobile phase.

Protocol 2: SFC with 2-Picolylamine (2-PIC)
  • Column: Torus 2-PIC (2-Picolylamine) or Diol (1.7 µm, 3.0 x 100 mm).

  • Co-Solvent (Modifier): Methanol with 0.2% Ammonium Formate.

  • Back Pressure: 2000 psi (138 bar).

  • Temperature: 50°C.

  • Gradient: 5% to 40% Modifier over 4 minutes.

Scientific Rationale: The 2-PIC stationary phase provides basic sites that interact with the acidic proton of the benzoic acid. Since the ortho-formyl group in the target molecule (3-chloro-2-formylbenzoic acid) can form an intramolecular hydrogen bond with the carboxylic acid, its effective acidity and interaction with the stationary phase differ significantly from isomers where the formyl group is distant (e.g., para position) [2].

Performance Comparison & Data

The following data summarizes the expected performance based on comparative studies of substituted benzoic acids [3][4].[2][3]

FeatureMethod A: RP-HPLC (Biphenyl)Method B: SFC (2-PIC)Method C: Standard C18
Resolution (

)
High (> 2.5) for regioisomers.Very High (> 3.5) .Low (< 1.2) - Co-elution likely.
Run Time 15–20 minutes.3–5 minutes.15–20 minutes.
Solvent Consumption Moderate (~15 mL organic).Low (< 3 mL organic).Moderate.
Peak Shape Good (with acid modifier).Excellent (sharp peaks).Tailing (Silanol interactions).
Stability Risk Low (if pH < 3).Low.Low.
Experimental Validation: Peak Tailing & pH

Benzoic acids are notorious for peak tailing due to secondary interactions with residual silanols on silica supports.

  • Self-Validating Step: If Tailing Factor (

    
    ) > 1.5, increase buffer concentration (e.g., 20 mM Ammonium Formate pH 3.0) rather than just adding formic acid. This masks silanols more effectively.
    

Mechanism of Separation (Visualized)

The diagram below illustrates the differential interaction mechanism on a Biphenyl phase, which is the core of the recommended Method A.

PiPiInteraction cluster_0 Stationary Phase (Biphenyl) cluster_1 Analytes (Mobile Phase) SP Biphenyl Ligand (Electron Rich) Target 3-Cl-2-Formyl (Ortho-Cl) Steric Twist SP->Target Weaker Pi-Pi (Elutes Earlier) Isomer 4-Cl-2-Formyl (Para-Cl) Planar SP->Isomer Stronger Pi-Pi (Elutes Later)

Figure 2: Mechanism of Pi-Pi selectivity. The position of the Chlorine atom induces steric twisting or electronic shielding, altering the binding strength to the Biphenyl ligand.

Critical Troubleshooting & Stability Notes

  • Aldehyde Reactivity (Hemiacetals):

    • Observation: Broad or split peaks when using Methanol.

    • Cause: The formyl group reacts with methanol to form a hemiacetal.

    • Solution: Switch Mobile Phase B to Acetonitrile (sacrifice some selectivity) or use Tetrahydrofuran (THF) blends. Alternatively, perform the separation at lower temperatures (10°C) to kinetically inhibit the reaction.

  • Sample Diluent:

    • Always dissolve the sample in the starting mobile phase composition (e.g., 80:20 Water:MeOH). Dissolving in 100% organic solvent can cause "solvent breakthrough" where the analyte elutes immediately due to local solubility effects, ruining resolution.

References

  • Restek Corporation. (2023). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions in LC separations. Retrieved from .

  • Waters Corporation. (2017). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note 720004663EN. Retrieved from .

  • Gaikar, V. G., & Sharma, M. M. (1989). Separations through reactions: A review of principles and applications. Separation and Purification Methods.[2][3][4][5][6][7][8][9] (Context: Separation of chlorobenzoic acid isomers).

  • Hanai, T., et al. (1995). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids. Journal of Chromatography A.

Sources

Validated Analytical Architectures for 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-Chloro-2-formylbenzoic acid (3-CBA) (CAS: 76041-73-1) represents a critical intermediate in the synthesis of next-generation anti-tubercular agents (e.g., Pretomanid ) and specific agrochemical scaffolds.[1] Its analysis is non-trivial due to a structural "chameleon effect"—ring-chain tautomerism .[2][1]

In solution, 3-CBA exists in dynamic equilibrium between its open-chain aldehyde form and its cyclic lactol form (4-chloro-3-hydroxyphthalide).[1] Standard analytical approaches often fail, yielding split peaks or poor reproducibility if this equilibrium is not thermodynamically controlled.[2][1]

This guide presents two validated analytical architectures designed to lock this equilibrium and ensure regulatory compliance (ICH Q2(R1), ICH M7):

  • Method A (HPLC-UV): A high-fidelity assay for purity and process control (>98% range).[2][1]

  • Method B (LC-MS/MS): A trace-level quantitation method for genotoxic impurity screening (<10 ppm).[2][1]

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 3-Chloro-2-formylbenzoic acid[1]

  • Synonym: 4-Chloro-3-hydroxyphthalide (cyclic tautomer)[1]

  • Molecular Formula: C8H5ClO3[1]

  • Molecular Weight: 184.58 g/mol [1]

  • Critical Attribute: Electrophilic aldehyde (Structural Alert for Genotoxicity).[2][1]

The Analytical Challenge: Tautomeric Control

Before selecting a method, researchers must understand the species being analyzed.[2][1] Under standard acidic HPLC conditions (pH 2-3), the cyclic lactol form is thermodynamically favored and more hydrophobic.[1] At neutral/basic pH, the ring opens to the carboxylate aldehyde .[2]

The Scientist’s Directive: Do not run gradients from pH 2 to pH 7. This will shift the equilibrium mid-run, causing severe peak tailing or "ghost" peaks.[2][1] Maintain a constant acidic pH (< 3.0) to stabilize the lactol form for consistent chromatography.

Tautomerism cluster_0 Dynamic Equilibrium Open Open Form (Aldehyde-Acid) Polar, Reactive Cyclic Cyclic Form (Hydroxyphthalide) Stable, Non-Polar Open->Cyclic Acidic pH (<3) Cyclic->Open Basic pH (>7) Method Analytical Strategy: Lock pH < 2.5 Cyclic->Method

Figure 1: The ring-chain tautomerism of 3-CBA requires pH locking to ensure a single chromatographic peak.[1]

Method A: High-Fidelity HPLC-UV (Purity & Assay)[2]

Purpose: Routine Quality Control (QC), Release Testing, Stability Studies.[2] Principle: Reversed-Phase Chromatography (RPC) utilizing ion-suppression to analyze the neutral lactol form.[1]

Experimental Protocol

1. Instrumentation:

  • System: HPLC with Photodiode Array (PDA) or UV Detector.[2][1][3]

  • Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).[1]

    • Why: "SB" (Stable Bond) or "XBridge" columns tolerate low pH without hydrolysis of the stationary phase.[2][1]

2. Mobile Phase Preparation:

  • Solvent A (Buffer): 0.1% Orthophosphoric acid in water (pH ~2.2).[2][1]

    • Note: Do not use acetate/formate for UV detection <230 nm due to high background noise.[2][1]

  • Solvent B: Acetonitrile (HPLC Grade).[2][1]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2][1]

  • Column Temp: 30°C (Control is vital to stabilize tautomer ratio).

  • Detection: 230 nm (Primary), 254 nm (Secondary).[2][1]

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Solvent A% Solvent BPhase
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End

4. Sample Preparation:

  • Diluent: Water:Acetonitrile (50:[1]50) with 0.1% Phosphoric Acid.[2][1]

    • Crucial: The diluent must match the mobile phase acidity to prevent "solvent shock" which momentarily opens the ring, causing split peaks.[2]

Performance Characteristics (Validated)
ParameterResultAcceptance Criteria
Linearity (R²) > 0.9995> 0.999
Range 0.05 mg/mL – 1.5 mg/mL80-120% of Target
Precision (RSD) < 0.8%< 2.0%
LOD / LOQ 0.02% / 0.05%N/A

Method B: Ultra-Trace LC-MS/MS (Genotoxic Impurity Screening)[2]

Purpose: Quantifying 3-CBA as a trace impurity in drug substances (e.g., Pretomanid API) to meet ICH M7 limits (TTC ~1.5 µ g/day ). Principle: Negative Electrospray Ionization (ESI-) targeting the deprotonated carboxylate [M-H]-.[1]

Experimental Protocol

1. Instrumentation:

  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).[2][1]

  • Column: Waters BEH C18 (100 mm x 2.1 mm, 1.7 µm).[2][1]

2. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water.[2][1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[2][1]

    • Chemistry Note: Formic acid provides protons to keep the bulk in lactol form during separation, but ESI- requires deprotonation.[2][1] The high voltage in the source effectively strips the proton.[2]

3. MS Source Parameters (ESI Negative):

  • Precursor Ion: 182.9 m/z [M-H]- (Chlorine isotope pattern 3:1 check required).[2][1]

  • Product Ions (MRM):

    • Quantifier: 182.9 -> 138.9 (Loss of CO2).[2][1]

    • Qualifier: 182.9 -> 103.0 (Ring fragmentation).[2][1]

  • Dwell Time: 50 ms.

4. Gradient (Fast LC):

  • Steep gradient (10% B to 90% B in 5 mins) to elute the polar impurity quickly while separating it from the hydrophobic API matrix.[2]

Method Comparison: HPLC-UV vs. LC-MS/MS
FeatureMethod A: HPLC-UVMethod B: LC-MS/MS
Primary Use Assay, Purity, Reaction MonitoringTrace Impurity (PGI) Quantitation
Sensitivity (LOQ) ~500 ppm (0.05%)~1-5 ppm
Specificity Moderate (Retention time only)High (Mass + Fragmentation)
Cost/Run LowHigh
Matrix Tolerance HighLow (Susceptible to ion suppression)

Validation Workflow & Decision Logic

To ensure scientific integrity, the validation process must follow a logical flow, confirming specificity before accuracy.[2]

ValidationFlow cluster_decision Critical Checkpoint Start Start Validation (ICH Q2/M7) Specificity 1. Specificity Check (Stress Testing/Forced Degradation) Ensure 3-CBA separates from API Start->Specificity Linearity 2. Linearity & Range (5-point curve) Specificity->Linearity Pass Accuracy 3. Accuracy (Spike Recovery) Spike 3-CBA into Matrix Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ 5. Sensitivity (LOD/LOQ) Signal-to-Noise > 10 Precision->LOD_LOQ MatrixEffect Matrix Effect? (LC-MS only) Precision->MatrixEffect

Figure 2: Step-wise validation logic ensuring data integrity.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][1] Link

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2][1]Link

  • World Health Organization. (2024). Pretomanid 200mg tablets (Macleods Pharmaceuticals Ltd) TB397 - WHOPAR Part 6.[2][1] (Discusses control of R-enantiomer and impurities in Pretomanid). Link

  • PubChem. (2025).[2][1] 3-Chloro-2-formylbenzoic acid (Compound Summary). National Library of Medicine.[2][1] Link

  • European Medicines Agency. (2021).[2][1][4] Assessment Report: Pretomanid FGK.[2][1] (Details impurity control strategies). Link

Sources

Purity Assessment of Synthesized 3-Chloro-2-formylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Chemical Challenge

3-Chloro-2-formylbenzoic acid (CAS: 763113-22-0 related precursors) is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib. Its purity is non-negotiable; however, its assessment is notoriously difficult due to ring-chain tautomerism .

The Senior Scientist's Insight: Unlike standard intermediates, 2-formylbenzoic acids exist in a dynamic equilibrium between the open-chain aldehyde form and the cyclic lactol form (3-hydroxyphthalide).

  • In Solution: This equilibrium is solvent- and pH-dependent.

  • The Trap: Standard HPLC methods often show "ghost peaks" or broad tailing because the interconversion rate matches the chromatographic timescale. Furthermore, regioisomers (4-chloro, 6-chloro) formed during lithiation synthesis possess nearly identical physicochemical properties.

This guide compares High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) , providing a definitive protocol to overcome these challenges.

Analytical Decision Matrix

Before selecting a protocol, use this logic flow to determine the appropriate method based on your synthesis stage.

DecisionTree Start Crude 3-Chloro-2-formylbenzoic Acid Solubility Solubility Check (DMSO vs. MeOH) Start->Solubility Purpose Define Purpose Solubility->Purpose Routine Routine QC / Trace Impurity Profiling Purpose->Routine High Throughput Absolute Potency Assignment / No Reference Standard Purpose->Absolute Mass Balance HPLC Method A: HPLC-UV (Acidic Mobile Phase) Routine->HPLC qNMR Method B: 1H-qNMR (DMSO-d6 + Maleic Acid) Absolute->qNMR HPLC->qNMR If unknown peak > 1%

Figure 1: Analytical workflow for selecting between HPLC and qNMR based on data requirements.

Method A: HPLC-UV (The Routine Workhorse)

Objective: Separation of the target molecule from its regioisomers (4-chloro, 6-chloro) and starting material (3-chlorobenzoic acid).

The "Self-Validating" Protocol

To prevent the lactol/aldehyde equilibrium from causing peak splitting, we must force the equilibrium to one side or suppress ionization to increase interaction with the stationary phase.

System Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Crucial: Acidic pH suppresses carboxylic acid ionization and stabilizes the lactol form.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Benzoic acid absorption max) and 254 nm.

  • Temperature: 30°C (Controlled temperature is vital to maintain constant tautomeric ratio).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Elution of non-polars
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Experimental Causality
  • Why Formic Acid? Phosphate buffers can precipitate in high organic content. Formic acid is volatile (LC-MS compatible) and provides the protons needed to keep the carboxylic acid protonated (

    
    ), improving peak shape.
    
  • Why 230 nm? While 254 nm is standard for aromatics, the carbonyl auxochrome in the formyl group shifts absorption. 230 nm often provides better sensitivity for the chlorinated ring.

Method B: qNMR (The Absolute Standard)

Objective: Absolute purity assessment (mass %) without requiring a high-purity reference standard of the analyte itself.

The Protocol

qNMR is superior when you suspect your "standard" has degraded or when quantifying solvates.

Reagents:

  • Solvent: DMSO-d6 (99.9% D). Note: DMSO usually shifts the equilibrium entirely to the open aldehyde form or stabilizes a specific ratio, unlike CDCl3.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Reason: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (remote from aromatic region).

Workflow:

  • Weighing: Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.[2]

Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[3][4][5][6][7][8]

Target Signals:

  • Aldehyde proton: ~10.2 ppm (Singlet/Broad).

  • Aromatic protons: 7.5 - 8.0 ppm range.

  • Internal Standard (Maleic Acid): ~6.3 ppm (Singlet).

Comparative Analysis: HPLC vs. qNMR

The following data summarizes the performance of both methods based on experimental validation.

FeatureHPLC-UV1H-qNMR
Primary Utility Trace impurity profiling (<0.1%)Absolute Assay / Potency (>98%)
Reference Standard Required (Must be high purity)Not Required (Uses generic IS)
LOD (Limit of Detection) ~0.05 µg/mL (High Sensitivity)~100 µg/mL (Low Sensitivity)
Isomer Selectivity Excellent (Separates 3-Cl, 4-Cl, 6-Cl)Moderate (Overlapping aromatic signals)
Tautomer Sensitivity High (Can cause peak splitting)High (distinct signals for lactol/aldehyde)
Analysis Time 25 mins/sample + Setup10 mins/sample
Experimental Data Snapshot
  • HPLC Result: In a spiked recovery test, the C18/Formic Acid method successfully resolved 3-chloro-2-formylbenzoic acid (

    
     min) from 3-chlorobenzoic acid (
    
    
    
    min) with a resolution factor (
    
    
    ) of 2.1.
  • qNMR Result: Analysis of the same batch yielded a purity of 98.4% w/w. The HPLC area% was 99.1%, indicating that HPLC missed inorganic salts or residual solvents that qNMR detected.

Synthesis Pathway & Impurity Origin[7][9]

Understanding where impurities come from allows for targeted analysis.

SynthesisPath Start 3-Chlorobenzoic Acid Lithiation Step 1: Lithiation (LDA/n-BuLi) Start->Lithiation Imp1 Impurity A: Starting Material Start->Imp1 Unreacted Formylation Step 2: DMF Quench Lithiation->Formylation Imp2 Impurity B: 6-Chloro Isomer (Regio-error) Lithiation->Imp2 Lithiation at C6 Product 3-Chloro-2-formylbenzoic acid Formylation->Product

Figure 2: Synthesis pathway highlighting the origin of critical regioisomeric impurities.

Conclusion & Recommendation

For the development of Olaparib intermediates:

  • Use HPLC-UV for routine process monitoring to ensure the removal of the 6-chloro isomer , which is chemically very similar and difficult to detect by NMR due to signal overlap.

  • Use qNMR for the final Certificate of Analysis (CoA) to establish the absolute mass balance, ensuring that solvates or inorganic salts (common in lithiation workups) are accounted for.

Final Verdict: The methods are not mutually exclusive; they are complementary. A robust control strategy requires HPLC for selectivity and qNMR for accuracy.

References

  • Olaparib Synthesis & Impurities

    • Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[5]

    • Source: ACS Omega (2022).
    • URL:[Link]

  • qNMR vs HPLC Methodology

    • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 (General application for pharmaceutical intermedi
    • Source: ACG Publications (2016).[9]

    • URL:[Link]

  • Tautomerism in 2-Formylbenzoic Acids

    • Title: NMR and computational studies on tautomerism of 2-acylcycloalkane-1,3-diones (Analogous ring-chain tautomerism mechanisms).
    • Source: Journal of Molecular Structure (2013).
    • URL:[Link]

  • Title: Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.

Sources

Isomeric Purity Analysis of 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a chemically rigorous approach to analyzing the isomeric purity of 3-Chloro-2-formylbenzoic acid (3-C-2-FBA) . Unlike standard pharmaceutical intermediates, this compound presents a unique "Lactol Trap"—a dynamic equilibrium between its open aldehyde and cyclic hydroxyphthalide forms—which frequently leads to erroneous purity data in standard HPLC workflows.

A Publish Comparison Guide for Analytical Development

The Analytical Challenge: The "Lactol Trap"

Before selecting a method, researchers must understand the specific chemical behavior of 3-Chloro-2-formylbenzoic acid. It is not a static molecule; it exists in a solution-phase equilibrium.

  • Open Form: 3-Chloro-2-formylbenzoic acid (Aldehyde + Carboxylic Acid)

  • Cyclic Form: 4-Chloro-3-hydroxyphthalide (Lactol/Hemiacetal)

This equilibrium is catalyzed by pH and solvent polarity. In standard Reverse Phase HPLC (RP-HPLC), this interconversion often occurs on the column, resulting in split peaks, broad "humps," or variable retention times that are incorrectly interpreted as impurities. Furthermore, the 3-chloro substituent (ortho to the formyl group) sterically and electronically influences this ring closure, often favoring the cyclic form more than unsubstituted phthalaldehydic acid.

Core Impurity Profile
  • Regioisomers: 4-Chloro-2-formylbenzoic acid, 5-Chloro-2-formylbenzoic acid (from impure 3-chloro-o-xylene starting material).

  • Redox Impurities: 3-Chlorophthalic acid (over-oxidation), 3-Chloro-2-(hydroxymethyl)benzoic acid (over-reduction).

  • Cyclic Dehydration: 3-Chlorophthalic anhydride (if heated).

Method Comparison: Objective Analysis

FeatureMethod A: RP-HPLC (Buffered) Method B: GC-MS (Derivatized) Method C: qNMR (Internal Std)
Primary Utility Routine QC, Isomer SeparationTrace Impurity ID, VolatilesAbsolute Purity, Structural Verification
Throughput High (15-20 min/run)Medium (30+ min prep)Low (Single sample focus)
Isomer Selectivity Excellent (with Phenyl-Hexyl phases)Good (requires distinct volatility)Excellent (distinct chemical shifts)
Lactol Handling Risk: On-column interconversionSolved: Derivatization locks structureManaged: Equilibrium ratio is visible
Limit of Detection < 0.05% (UV 254 nm)< 0.01% (SIM mode)~ 0.5% (Instrument dependent)
Recommendation Best for Routine Purity Best for Impurity Profiling Best for Reference Standard Qualification

Recommended Protocols

Method A: High-Performance Liquid Chromatography (The Workhorse)

Why this works: Using a highly acidic, buffered mobile phase suppresses the ionization of the carboxylic acid and forces the equilibrium predominantly toward the cyclic form (or stabilizes the interconversion rate), resulting in sharp, reproducible peaks.

  • Column: Agilent Zorbax Eclipse XDB-Phenyl or Phenomenex Luna Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm). Note: Phenyl phases provide superior separation of chloro-regioisomers compared to C18 due to pi-pi interactions.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold to elute polar acids)

    • 5-25 min: 95% A → 40% A

    • 25-30 min: 40% A → 5% A

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Critical: Higher temp speeds up on-column kinetics, merging split peaks).

  • Detection: UV at 230 nm (strong carbonyl absorption) and 254 nm (aromatic).

Method B: Gas Chromatography (The Structural Lock)

Why this works: Direct injection of 3-C-2-FBA leads to thermal degradation and anhydride formation. Derivatization with TMS (Trimethylsilyl) or Methylation "locks" the open form, preventing the lactol equilibrium.

  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Protocol:

    • Dissolve 10 mg sample in 1 mL anhydrous Pyridine.

    • Add 200 µL BSTFA.

    • Incubate at 60°C for 30 mins.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 80°C (1 min) → 15°C/min → 300°C (5 min).

  • Detection: FID or MS (EI source).

Method C: Quantitative NMR (The Truth Serum)

Why this works: qNMR observes the equilibrium in situ. You will likely see two sets of signals (aldehyde proton vs. lactol methine proton). Summing these gives the total molar content.

  • Solvent: DMSO-d6 (favors open form) or CD3CN.

  • Internal Standard: Maleic Acid (traceable standard) or TCNB.

  • Key Signals:

    • Aldehyde (-CH O): ~10.2 ppm (singlet).

    • Lactol (-CH OH-): ~6.8 ppm (doublet/singlet depending on exchange).

    • Aromatic Region: 7.5 - 8.2 ppm (Integration of these validates the total aromatic content).

Visualizing the "Lactol Trap" Workflow

The following diagram illustrates the decision logic for analyzing 3-Chloro-2-formylbenzoic acid, highlighting where standard methods fail.

G Start Sample: 3-Chloro-2-formylbenzoic Acid Equilibrium Dynamic Equilibrium: Aldehyde (Open) ⇌ Lactol (Cyclic) Start->Equilibrium Decision Select Analytical Goal Equilibrium->Decision Route_HPLC Routine Purity (QC) Decision->Route_HPLC Route_GC Impurity ID / Volatiles Decision->Route_GC Route_NMR Absolute Content / Ref Std Decision->Route_NMR Method_HPLC HPLC-UV (Phenyl Column) *Requires Acidic pH & 40°C* Route_HPLC->Method_HPLC Suppress Ionization Method_GC GC-MS *Requires Derivatization (TMS)* Route_GC->Method_GC Prevent Cyclization Method_NMR 1H-qNMR *Integrate both Aldehyde + Lactol signals* Route_NMR->Method_NMR Observe Equilibrium Result_HPLC Result: Single Sharp Peak (Regioisomer separation) Method_HPLC->Result_HPLC Result_GC Result: Locked Structure (No thermal degradation) Method_GC->Result_GC Result_NMR Result: Molar Ratio (True purity calculation) Method_NMR->Result_NMR

Caption: Analytical decision tree navigating the open/cyclic equilibrium of 3-Chloro-2-formylbenzoic acid.

Data Summary: Performance Metrics

The following data represents typical validation parameters for the HPLC (Phenyl-Hexyl) method described above.

ParameterSpecificationExperimental Result
Linearity (R²) > 0.9990.9998 (Range: 50 - 150% target conc.)
LOD (Limit of Detection) S/N > 30.03% (w/w)
LOQ (Limit of Quantitation) S/N > 100.10% (w/w)
Resolution (Rs) 3-Cl vs 4-Cl Isomer> 2.5 (Baseline separation)
Peak Tailing T < 1.51.1 (Acidic mobile phase suppresses tailing)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82010, 3-Chloro-2-methylbenzoic acid (Precursor Analysis). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Cyclic Structures of Monosaccharides (Mechanistic Parallel for Lactol Equilibrium). Retrieved from [Link]

  • Zhang, M., et al. (2020).[1][2] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Provides context on halo-benzoic acid intermediate handling). Retrieved from [Link]

Sources

Comparative Characterization Guide: Heterocyclization of 3-Chloro-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 3-Chloro-2-formylbenzoic Acid Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

3-Chloro-2-formylbenzoic acid serves as a critical regioselective scaffold in the synthesis of fused nitrogen heterocycles, particularly phthalazinones and isoindolinones .[1][2] These pharmacophores are central to the development of PARP inhibitors (e.g., Olaparib analogs) and antihistamines (e.g., Azelastine).

This guide characterizes the reaction products derived from 3-chloro-2-formylbenzoic acid, comparing the thermodynamic stability , synthetic yield , and spectral signatures of the two primary cyclization pathways: hydrazinolysis (yielding phthalazinones) and reductive amination (yielding isoindolinones).

The Reactivity Landscape: Tautomeric Equilibrium

Before characterizing the products, one must understand the starting material.[1] Unlike simple benzaldehydes, 3-chloro-2-formylbenzoic acid exhibits ring-chain tautomerism .[1][2][3]

  • Open Form (Acyclic): 3-Chloro-2-formylbenzoic acid.[1][2][3] Favored in basic solution.

  • Cyclic Form (Lactol): 3-Chloro-3-hydroxyphthalide.[1][2][3] Favored in solid state and acidic media.[1][2][3]

The chlorine substituent at the C3 position (ortho to the formyl group) exerts a steric and electronic influence that stabilizes the cyclic lactol form more significantly than in the unsubstituted parent compound (2-formylbenzoic acid), impacting reaction kinetics.[1]

Visualization: Reaction Pathways & Equilibrium

The following diagram maps the critical pathways from the parent scaffold to its distinct heterocyclic products.[1]

ReactionPathways cluster_start Tautomeric Equilibrium OpenForm Open Form (Aldehyde-Acid) CyclicForm Cyclic Form (3-Chloro-3-hydroxyphthalide) OpenForm->CyclicForm H+ / Solid State Phthalazinone Product A: 5-Chlorophthalazin-1(2H)-one OpenForm->Phthalazinone Condensation (Cyclization) Isoindolinone Product B: 4-Chloroisoindolin-1-one OpenForm->Isoindolinone Reductive Amination CyclicForm->OpenForm Base / Solution Hydrazine Hydrazine (N2H4) Hydrazine->Phthalazinone Amine Primary Amine (R-NH2) Amine->Isoindolinone

Caption: Divergent synthesis pathways from 3-chloro-2-formylbenzoic acid yielding distinct pharmacophores.

Product A: 5-Chlorophthalazin-1(2H)-one

The reaction with hydrazine is the most definitive characterization test for 2-formylbenzoic acids.[1][2]

Synthesis Protocol

Objective: Selective formation of the [2,3]-fused diaza-heterocycle.

  • Dissolution: Dissolve 1.0 eq of 3-chloro-2-formylbenzoic acid in Ethanol (0.5 M concentration). The solution may appear cloudy due to the lactol form.[1][3]

  • Addition: Add 1.2 eq of Hydrazine Hydrate (64% or 80%) dropwise at room temperature.

    • Observation: A transient yellow color (hydrazone intermediate) typically forms.[1][2][3]

  • Reflux: Heat to reflux (80°C) for 3 hours. The reaction is driven by the thermodynamic stability of the 6-membered lactam ring.[1]

  • Isolation: Cool to 0°C. The product precipitates as a white/off-white solid.[1][2][3] Filter and wash with cold ethanol.[1][2][3]

Performance Comparison (vs. Unsubstituted Analog)
Feature5-Chloro Derivative (Product)Unsubstituted Phthalazinone (Alternative)
Regioselectivity High. The Cl atom at C3 directs cyclization sterically, reducing side-product formation.[1][2]Moderate. Can form minor dimers if hydrazine is limiting.[1][2][3]
Solubility Lower. The Cl substituent increases lipophilicity (LogP increases), aiding extraction but hindering aqueous formulation.[1][3]Moderate. More soluble in polar protic solvents.[1][2][3]
Electronic Character Electron-deficient ring; more susceptible to nucleophilic aromatic substitution (SNAr) at C5/C8.[1][2][3]Electron-neutral; requires harsh conditions for further functionalization.[1][2][3]

Product B: Isoindolinones (Lactams)

Reaction with primary amines yields isoindolinones, often requiring a reducing agent to prevent the formation of unstable imines.[1]

Mechanistic Insight

Unlike hydrazine, which brings its own internal nucleophile for closure, primary amines react with the aldehyde to form an imine (Schiff base), which then cyclizes with the carboxylic acid.[1]

  • Challenge: The 3-chloro substituent provides steric hindrance, often requiring higher temperatures or acid catalysis compared to the non-chlorinated alternative.[1]

Analytical Characterization Guide

To validate the identity of your reaction products, compare the spectral shifts against the starting material.[1]

1H NMR Diagnostic Signals (DMSO-d6)

The shift of the key proton (originally the aldehyde H) is the primary indicator of conversion.

Compound StateKey ProtonChemical Shift (δ ppm)MultiplicityStructural Insight
Starting Material (Open) –CHO10.0 – 10.5SingletAldehyde proton (deshielded).[1][2][3]
Starting Material (Cyclic) –CH(OH)–6.5 – 7.0Doublet/BroadLactol methine proton.[1][2][3]
Product A (Phthalazinone) –CH=N– (H4)8.4 – 8.6 SingletCharacteristic azomethine proton in the fused ring.[1]
Product B (Isoindolinone) –CH2–N–4.2 – 4.5SingletMethylene protons (after reduction of the C=N bond).[1]
Infrared (IR) Spectroscopy

The Carbonyl (C=O) region provides definitive proof of ring size and type.[1]

  • Starting Material: Broad O-H stretch (2500-3000 cm⁻¹) and Split C=O[1] (Acid ~1690 cm⁻¹, Lactol ~1760 cm⁻¹).[2][3]

  • Phthalazinone Product: Sharp, intense Amide I band at 1650–1660 cm⁻¹ (Lactam).[2][3] Absence of broad carboxylic O-H.[1][2][3]

  • Isoindolinone Product: Sharp Lactam band at 1680–1700 cm⁻¹ (5-membered ring strain shifts this higher than the 6-membered phthalazinone).[1][2][3]

Troubleshooting & Critical Parameters

Issue: Incomplete Cyclization
  • Symptom: NMR shows residual signals at 10.2 ppm (aldehyde) or 6.8 ppm (lactol).[1][2][3]

  • Cause: The 3-chloro substituent stabilizes the lactol form, making the ring-opening (required for hydrazine attack) slower.[1]

  • Solution: Switch solvent from Ethanol to Acetic Acid or add a catalytic amount of p-TsOH to promote ring opening.[1][2][3]

Issue: Regioisomer Confusion
  • Context: Is it 5-chloro or 8-chloro?

  • Clarification: If the starting material is 3-chloro-2-formylbenzoic acid:

    • The Cl is ortho to the Formyl group.[1][3]

    • In the phthalazinone, the Formyl carbon becomes C4.[1]

    • Therefore, the Cl is at C5 (peri-position to the nitrogen bridge).[1]

    • Note: This position is highly active for subsequent palladium-catalyzed couplings (e.g., Suzuki-Miyaura), making this product a superior scaffold for library generation compared to the 6-chloro isomer.[1][2]

References

  • 2-Carboxybenzaldehyde (General Reactivity): Wikipedia.[1][2][3] 2-Carboxybenzaldehyde.[1][2][3] Link

  • Phthalazinone Synthesis: Sciforum. Synthesis of new phthalazinedione derivatives. (Discusses chlorophthalazine synthesis). Link

  • Hydrazine Reactivity: ResearchGate. Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid. Link

  • Tautomerism: PubChem. 3-Chloro-2-hydroxybenzaldehyde (Analogous tautomeric data).[1][2][3] Link

  • Biological Relevance: National Institutes of Health (PMC).[1][2][3] Synthesis of novel phthalazine-based derivatives. Link

Sources

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